6-Bromo-1-chlorophthalazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-chlorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHENEHYQUQKATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621785 | |
| Record name | 6-Bromo-1-chlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470484-70-9 | |
| Record name | 6-Bromo-1-chlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-1-CHLOROPHTHALAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Synthetic Insights of 6-Bromo-1-chlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-chlorophthalazine is a halogenated heterocyclic compound that serves as a valuable intermediate in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive chloro group and a bromo substituent amenable to cross-coupling reactions, makes it a versatile building block for the synthesis of a diverse range of more complex molecules. Phthalazine derivatives, in general, have garnered significant attention for their wide array of pharmacological activities, including their roles as inhibitors of poly(ADP-ribose) polymerase (PARP), and modulators of signaling pathways such as the Hedgehog and TGFβ pathways.[1][2] This guide provides a comprehensive overview of the known chemical properties of this compound, along with insights into its synthesis and reactivity.
Chemical and Physical Properties
Comprehensive experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize the available computed and basic data for the target compound, alongside experimental data for structurally related compounds to provide context.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 470484-70-9 | [3] |
| Molecular Formula | C₈H₄BrClN₂ | [4] |
| Molecular Weight | 243.49 g/mol | [4] |
| Appearance | Pale-yellow to yellow-brown solid | Commercial Suppliers |
| Predicted XLogP3 | 2.7 - 3.0457 | [4] |
| Topological Polar Surface Area | 25.8 Ų | [4] |
| Predicted Density | 1.762 ± 0.06 g/cm³ | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Table 2: Predicted Mass Spectrometry Data for this compound Adducts [5]
| Adduct | m/z |
| [M+H]⁺ | 242.93192 |
| [M+Na]⁺ | 264.91386 |
| [M-H]⁻ | 240.91736 |
| [M+NH₄]⁺ | 259.95846 |
| [M+K]⁺ | 280.88780 |
| [M]⁺ | 241.92409 |
| [M]⁻ | 241.92519 |
Note: The data in Table 2 is based on computational predictions and may not reflect experimental values.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the phthalazine ring system. The chemical shifts and coupling constants will be influenced by the positions of the bromo and chloro substituents.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the phthalazine core. The carbons attached to the halogens and nitrogens will exhibit characteristic downfield shifts.
Infrared (IR) Spectroscopy
The IR spectrum would likely show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern would be expected due to the presence of both bromine and chlorine atoms.
Reactivity and Synthetic Applications
This compound is a key intermediate for the synthesis of more complex molecules, primarily through reactions involving its two halogen atoms.[6][7]
Nucleophilic Substitution
The chlorine atom at the 1-position of the phthalazine ring is activated towards nucleophilic substitution. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms. It can readily react with various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups at this position.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the elaboration of the phthalazine scaffold with various aryl, heteroaryl, alkyl, or alkynyl groups.
Experimental Protocols
A specific, verified experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds, starting from 6-bromophthalazin-1(2H)-one.[8]
Proposed Synthesis of this compound
This proposed two-step synthesis involves the initial synthesis of 6-bromophthalazin-1(2H)-one followed by a chlorination reaction.
Step 1: Synthesis of 6-Bromophthalazin-1(2H)-one
A common method for the synthesis of phthalazinones is the condensation of a substituted phthalic acid or anhydride with hydrazine.
Step 2: Chlorination of 6-Bromophthalazin-1(2H)-one
The conversion of the phthalazinone to the corresponding chlorophthalazine can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A procedure analogous to the synthesis of 6-Bromo-4-chloro-phthalazin-1(2H)-one can be adapted.[9]
Illustrative Protocol (Adaptation from a related synthesis):
-
A mixture of 6-bromophthalazin-1(2H)-one and an excess of phosphorus oxychloride (POCl₃) is heated at reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acidic byproducts.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Logical and Signaling Pathway Diagrams
To visualize the synthetic utility and potential biological relevance of this compound, the following diagrams are provided.
Caption: Synthetic workflow for this compound and its derivatives.
References
- 1. Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo-1-chloro-phthalazine 97% | CAS: 470484-70-9 | AChemBlock [achemblock.com]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 6. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 7. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 8. 6-Bromophthalazin-1(2h)-one | C8H5BrN2O | CID 11535918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
Technical Guide: 6-Bromo-1-chlorophthalazine (CAS No. 470484-70-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-1-chlorophthalazine, a key intermediate in pharmaceutical research and organic synthesis. It includes verified CAS number and structure, a summary of its physicochemical properties, and a detailed, plausible experimental protocol for its synthesis.
Chemical Identity and Structure
The compound this compound is unequivocally identified by the CAS Registry Number 470484-70-9 .[1][2][3][4] Its chemical structure is characterized by a phthalazine core, substituted with a bromine atom at the 6th position and a chlorine atom at the 1st position.
Molecular Structure:
Chemical Structure of this compound
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| CAS Number | 470484-70-9 | [1][2][3][4] |
| Molecular Formula | C₈H₄BrClN₂ | [1] |
| Molecular Weight | 243.49 g/mol | [1][2] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Boiling Point (Predicted) | 419.2 ± 25.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.762 ± 0.06 g/cm³ | [5] |
| SMILES | ClC1=C2C=CC(Br)=CC2=CN=N1 | [2][5] |
| InChI Key | GHENEHYQUQKATD-UHFFFAOYSA-N | [5] |
Experimental Protocols
Step 1: Synthesis of 6-Bromophthalazin-1(2H)-one
This intermediate can be synthesized from 4-bromophthalic anhydride and hydrazine hydrate.
Step 2: Chlorination of 6-Bromophthalazin-1(2H)-one to yield this compound
Materials and Reagents:
-
6-Bromophthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Bromophthalazin-1(2H)-one (1.0 eq) in anhydrous toluene.
-
Slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
Characterization:
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Logical Workflow for Compound Handling and Synthesis
The following diagram illustrates a typical workflow for the handling, synthesis, and characterization of a chemical compound like this compound in a research setting.
General laboratory workflow for chemical synthesis.
References
- 1. 6-溴-1-氯酞嗪 - ChemicalBook [m.chemicalbook.com]
- 2. 6-Bromo-1-chloro-phthalazine 97% | CAS: 470484-70-9 | AChemBlock [achemblock.com]
- 3. echemi.com [echemi.com]
- 4. 6-溴-1-氯邻苯二氮 CAS#: 470484-70-9 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 5. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 6. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
Spectroscopic and Structural Elucidation of 6-Bromo-1-chlorophthalazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Bromo-1-chlorophthalazine. The information presented herein is essential for its identification, characterization, and utilization in synthetic chemistry and drug discovery programs. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for researchers.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.2 - 8.5 | d | ~1.5 | H-5 |
| ~8.0 - 8.2 | dd | ~8.8, ~1.5 | H-7 |
| ~7.8 - 8.0 | d | ~8.8 | H-8 |
| ~7.7 - 7.9 | s | - | H-4 |
Note: Predicted data is based on the analysis of similar substituted phthalazine structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~159 | C-1 |
| ~152 | C-8a |
| ~138 | C-4 |
| ~135 | C-7 |
| ~130 | C-5 |
| ~128 | C-4a |
| ~127 | C-6 |
| ~125 | C-8 |
Note: Predicted data is based on the analysis of similar substituted phthalazine structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600-1585 | Medium-Strong | C=C Aromatic Ring Stretch |
| 1500-1400 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1100 | Strong | C-Cl Stretch |
| ~680 | Strong | C-Br Stretch |
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 241.9250 | [M]⁺ |
| 242.9319 | [M+H]⁺ |
| 264.9139 | [M+Na]⁺ |
Note: The mass spectrometry data is based on the predicted monoisotopic mass and common adducts. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of halogenated heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30) was used.
-
Number of Scans: 16 to 64 scans were accumulated to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of 16 ppm was typically used.
-
Relaxation Delay: A relaxation delay of 1-2 seconds was employed between scans.
-
Referencing: The chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (zgpg30) was utilized.
-
Number of Scans: 1024 to 4096 scans were acquired due to the lower natural abundance of ¹³C.
-
Spectral Width: A spectral width of 240 ppm was used.
-
Relaxation Delay: A relaxation delay of 2 seconds was set.
-
Referencing: The chemical shifts were referenced to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: The spectrum was recorded from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ was used.
-
Number of Scans: 16 scans were co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Orbitrap or a Waters Xevo G2-XS QTof (or equivalent) was used, coupled with an electrospray ionization (ESI) source.
Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).
Data Acquisition:
-
Ionization Mode: Positive ion mode ESI was typically used.
-
Mass Range: A mass range of m/z 50-500 was scanned.
-
Capillary Voltage: The capillary voltage was set to 3-4 kV.
-
Source Temperature: The source temperature was maintained at 120-150 °C.
-
Desolvation Temperature: The desolvation temperature was set to 300-350 °C.
-
Data Analysis: The resulting mass spectrum was analyzed for the molecular ion peak and its characteristic isotopic pattern due to the presence of bromine and chlorine.
Visualizations
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Solubility profile of 6-Bromo-1-chlorophthalazine in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 6-Bromo-1-chlorophthalazine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature and safety data sheets, this document focuses on providing a robust experimental framework for determining its solubility in common laboratory solvents. This guide also outlines a typical workflow where such a compound might be utilized, from initial screening to further development.
Introduction
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mmol/L) for this compound in common laboratory solvents has not been published. Researchers are encouraged to determine this experimentally. The following table is provided as a template for recording experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| Dimethyl Sulfoxide (DMSO) | ||||
| Ethanol | ||||
| Methanol | ||||
| Acetone | ||||
| Tetrahydrofuran (THF) | ||||
| Acetonitrile | ||||
| Dichloromethane (DCM) | ||||
| Water (or buffered solutions) |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a compound like this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the saturation point of a solution in contact with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 10 minutes) or by filtration using a chemically inert filter (e.g., 0.22 µm PTFE).
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution based on the dilution factor. This value represents the thermodynamic solubility.
Kinetic Solubility (Turbidimetric Method)
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the test solvent (e.g., aqueous buffer).
-
Precipitation Induction: The introduction of the DMSO stock solution into the aqueous environment will cause the compound to precipitate at concentrations above its kinetic solubility limit.
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
Logical Workflow in Drug Discovery
The following diagram illustrates a typical workflow in a drug discovery project where a compound like this compound might be synthesized and evaluated.
Caption: A typical drug discovery workflow from compound synthesis to lead candidate selection.
In-Depth Technical Guide: Material Safety Data Sheet for 6-Bromo-1-chlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for 6-Bromo-1-chlorophthalazine (CAS No: 470484-70-9). The information is compiled for professionals in research and drug development, with a focus on presenting clear, quantitative data and outlining relevant experimental contexts.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound. While comprehensive experimental data is not widely available in public literature, predicted and known properties are summarized below. These values should be used as estimates and confirmed with experimental data where possible.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrClN₂ | [1][2] |
| Molecular Weight | 243.49 g/mol | [1][2] |
| Predicted Density | 1.762 g/cm³ | [3] |
| Predicted Boiling Point | 419.2 ± 25.0 °C at 760 mmHg | [3] |
| Physical Appearance | Pale-yellow to yellow-brown solid | [4] |
| Purity | Typically available at 97% or 98% purity | [2][4] |
| Storage Temperature | Inert atmosphere, 2-8°C | [4] |
Hazard Identification and Safety Information
This compound is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE) should be worn when handling this compound.
| Hazard Statement | GHS Classification | Precautionary Statements |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P264, P270, P301+P317, P330, P501 |
| H315: Causes skin irritation | Skin corrosion/irritation | P280, P302+P352, P332+P313, P362+P364 |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation | P280, P305+P351+P338, P337+P313 |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Respiratory tract irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Pictogram: GHS07 (Exclamation Mark)[4] Signal Word: Warning[4]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a doctor if irritation persists.[5]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[5]
Handling and Storage
Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of this compound.
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[5]
Experimental Protocols and Synthesis
A general procedure for the chlorination of a related phthalazinone, 6-bromo-2,3-dihydro-phthalazine-1,4-dione, to form 6-Bromo-4-chlorophthalazin-1(2H)-one is described as follows:
Synthesis of 6-Bromo-4-chlorophthalazin-1(2H)-one [6]
-
A mixture of 6-bromo-2,3-dihydro-phthalazine-1,4-dione (42.8 g, 178 mmol) in phosphorus oxychloride (POCl₃, 300 mL) is heated at reflux for 3 hours.[6]
-
The reaction mixture is allowed to cool and then concentrated.[6]
-
The residue is taken up in ethyl acetate (EtOAc, 400 mL) and water (200 mL) and neutralized with sodium bicarbonate.[6]
-
The layers are separated, and the aqueous layer is extracted with EtOAc (3 x 200 mL).[6]
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.[6]
-
The residue is dissolved in dioxane (300 mL) and 2N sodium hydroxide (NaOH, 250 mL).[6]
-
The mixture is heated at 50°C for 30 minutes, then poured into water (3 L) and stirred for 15 minutes.[6]
-
The resulting solid is filtered and dried in a vacuum at room temperature to yield the product.[6]
This protocol for a related compound suggests that this compound could be synthesized from a corresponding 6-bromophthalazin-1(2H)-one precursor using a chlorinating agent like POCl₃.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR) for this compound is not available in the searched results. However, predicted mass spectrometry data is available.
Predicted Mass Spectrum Data [7]
| Adduct | m/z |
| [M+H]⁺ | 242.93192 |
| [M+Na]⁺ | 264.91386 |
| [M-H]⁻ | 240.91736 |
| [M+NH₄]⁺ | 259.95846 |
| [M+K]⁺ | 280.88780 |
Toxicological and Ecological Information
There is currently no available data on the acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity of this compound.[5] Similarly, no data is available on its ecotoxicity, persistence and degradability, bioaccumulative potential, or mobility in soil.[5]
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of safety procedures and a potential synthetic pathway.
Caption: General workflow for safely handling chemical compounds.
References
- 1. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1-chloro-phthalazine 97% | CAS: 470484-70-9 | AChemBlock [achemblock.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 470484-70-9 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 7. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Phthalazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activities of brominated phthalazine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Citing their diverse pharmacological profiles, this document delves into their anticancer, antimicrobial, and enzyme inhibitory properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further research and drug development endeavors.
Anticancer Activity of Brominated Phthalazine Derivatives
Brominated phthalazine derivatives have emerged as a promising scaffold in the design of novel anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
Quantitative Anticancer and Anti-Angiogenic Activity
The cytotoxic and anti-angiogenic potential of various brominated phthalazine derivatives has been evaluated against a range of cancer cell lines and the VEGFR-2 kinase. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Brominated Phthalazine Derivatives against Human Cancer Cell Lines
| Compound Reference | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-(4-Bromophenyl)phthalazin-1(2H)-one | - | - | [1] |
| 2g | (Structure not fully specified) | MCF-7 (Breast) | 0.15 | [2] |
| HepG2 (Liver) | 0.18 | [2] | ||
| 4a | (Structure not fully specified) | MCF-7 (Breast) | 0.12 | [2] |
| HepG2 (Liver) | 0.09 | [2] | ||
| 7a | (Structure not fully specified) | HCT-116 (Colon) | 6.04 ± 0.30 | [3] |
| MCF-7 (Breast) | 8.8 ± 0.45 | [3] | ||
| 7b | (Structure not fully specified) | HCT-116 (Colon) | 13.22 ± 0.22 | [3] |
| MCF-7 (Breast) | 17.9 ± 0.50 | [3] |
Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity (IC50 in µM) of Brominated Phthalazine Derivatives
| Compound Reference | Derivative Structure | IC50 (µM) | Reference |
| 2g | (Structure not fully specified) | 0.148 | [2] |
| 4a | (Structure not fully specified) | 0.196 | [2] |
| 7a | (Structure not fully specified) | 0.11 ± 0.01 | [3] |
| 7b | (Structure not fully specified) | 0.31 ± 0.03 | [3] |
Key Signaling Pathway: VEGFR-2 Inhibition
The anticancer activity of many brominated phthalazine derivatives is attributed to their ability to inhibit the VEGFR-2 signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[4] By blocking the ATP binding site of the VEGFR-2 kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades.[5]
Antimicrobial Activity of Brominated Phthalazine Derivatives
Certain brominated phthalazine derivatives have demonstrated noteworthy activity against various bacterial strains. This section outlines the available quantitative data on their antimicrobial efficacy.
Quantitative Antimicrobial Activity
The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL) of Brominated Phthalazine Derivatives
| Compound Reference | Derivative Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 1 | (Structure not fully specified) | Staphylococcus aureus (MRSA) | 3.125 - 200 | [6] |
| Compound 3g | (Structure not fully specified) | Pseudomonas aeruginosa | 3.12 | [7] |
| Klebsiella pneumoniae | 12.5 | [7] | ||
| Compound 3j | (Structure not fully specified) | Pseudomonas aeruginosa | 6.25 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of brominated phthalazine derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are solubilized using a suitable solvent. The intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well flat-bottom plate at an optimal density (typically 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the brominated phthalazine derivatives in culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: Serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the brominated phthalazine derivative in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, select several colonies.
-
Suspend the colonies in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Within 15 minutes of standardization, inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum.
-
Include a positive control well (broth with inoculum, no antimicrobial agent) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Enzyme Inhibition Assay: VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.
Principle: The assay quantifies the amount of ATP consumed during the kinase reaction. In the presence of an inhibitor, the kinase activity is reduced, resulting in less ATP consumption. The remaining ATP is then detected using a luminescence-based assay, where the light signal is inversely proportional to the kinase activity.
Procedure:
-
Reagent Preparation:
-
Prepare a kinase buffer, a solution of recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
Prepare serial dilutions of the brominated phthalazine derivatives in the kinase buffer.
-
-
Kinase Reaction:
-
In a white 96-well plate, add the kinase buffer, the diluted test compounds, and the VEGFR-2 enzyme.
-
Include a positive control (enzyme, no inhibitor) and a blank (no enzyme).
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of remaining ATP using a commercial kit such as Kinase-Glo®. This involves adding a reagent that generates a luminescent signal proportional to the ATP concentration.
-
Incubate the plate at room temperature for a short period to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (blank wells) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[8][9]
-
References
- 1. CAS 76462-38-9: 4-(4-bromophenyl)phthalazin-1(2H)-one [cymitquimica.com]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Potential Therapeutic Targets for 6-Bromo-1-chlorophthalazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, particularly in the realm of oncology. Their versatile structure allows for substitutions at various positions, leading to the development of potent and selective inhibitors of key therapeutic targets. This technical guide focuses on the potential therapeutic targets of derivatives originating from the 6-bromo-1-chlorophthalazine core. While direct studies on this specific scaffold are limited, this document extrapolates potential targets based on the extensive research conducted on the broader class of phthalazine derivatives, providing a valuable resource for researchers and drug development professionals. The primary focus will be on their well-documented role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with additional discussion on other potential targets such as Aurora kinases and phosphodiesterases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: A Primary Anticancer Strategy
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of cancer, as tumors rely on angiogenesis to support their growth, invasion, and metastasis.[2] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anticancer therapy.
Numerous studies have identified phthalazine derivatives as potent inhibitors of VEGFR-2. These compounds typically exert their effect by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Quantitative Data on Phthalazine Derivatives as VEGFR-2 Inhibitors
The following table summarizes the in vitro activity of various phthalazine derivatives against VEGFR-2 and different cancer cell lines. It is important to note that these derivatives do not all contain the specific 6-bromo-1-chloro substitution pattern but represent the broader class of phthalazine-based VEGFR-2 inhibitors.
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Series 1 | |||||
| 6b | VEGFR-2 | - | NCI 60-cell panel | 0.15 - 8.41 | [3] |
| 6e | VEGFR-2 | - | NCI 60-cell panel | 0.15 - 8.41 | [3] |
| 7b | VEGFR-2 | - | NCI 60-cell panel | 0.15 - 8.41 | [3] |
| 12b | VEGFR-2 | 4.4 | - | - | [3] |
| 12c | VEGFR-2 | 2.7 | - | - | [3] |
| 13c | VEGFR-2 | 2.5 | NCI 60-cell panel | 0.15 - 8.41 | [3] |
| 16a | VEGFR-2 | - | NCI 60-cell panel | 0.15 - 8.41 | [3] |
| Series 2 | |||||
| 2g | VEGFR-2 | 0.148 | MCF-7 | 0.15 | [4] |
| 2g | VEGFR-2 | 0.148 | HepG2 | 0.12 | [4] |
| 4a | VEGFR-2 | 0.196 | MCF-7 | 0.18 | [4] |
| 4a | VEGFR-2 | 0.196 | HepG2 | 0.09 | [4] |
| Series 3 | |||||
| 11 | VEGFR-2 | 0.19 | A549, HepG-2, Caco-2, MDA | 10.61, 9.52, 12.45, 11.52 | [2] |
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events crucial for angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the C-Cl Bond in 6-Bromo-1-chlorophthalazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the carbon-chlorine (C-Cl) bond in 6-Bromo-1-chlorophthalazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the presence of two distinct halogen atoms and an electron-deficient phthalazine core, this molecule offers versatile opportunities for selective functionalization. This document details the anticipated reactivity of the C-Cl bond in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by established chemical principles and analogous examples from the scientific literature.
Core Concepts: Electronic Effects and Bond Reactivity
The phthalazine nucleus is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electronic characteristic significantly influences the reactivity of the attached halogen atoms. The C-Cl bond at the 1-position is situated adjacent to a nitrogen atom, which exerts a strong electron-withdrawing effect through resonance and induction. This effect polarizes the C-Cl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
In contrast, the C-Br bond at the 6-position is located on the benzene ring portion of the molecule and is less influenced by the nitrogen atoms. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order C-I > C-Br > C-Cl. However, in heteroaromatic systems, the position of the halogen relative to the heteroatoms can override this trend. For this compound, the C-Cl bond at the activated 1-position is anticipated to be more reactive than the C-Br bond in many transformations, particularly in nucleophilic aromatic substitution and certain cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the phthalazine ring system renders the C-Cl bond at the 1-position highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex.
A variety of nucleophiles can be employed to displace the chloride, including amines, alkoxides, and thiolates. The general workflow for such a reaction is depicted below.
Caption: General workflow for the nucleophilic aromatic substitution of this compound.
Table 1: Anticipated Nucleophilic Aromatic Substitution Reactions at the C-Cl Bond
| Nucleophile | Reagents and Conditions (Analogous Examples) | Expected Product |
| Primary/Secondary Amines | Amine, Solvent (e.g., EtOH, DMF), optional base (e.g., K₂CO₃), Heat | 1-Amino-6-bromophthalazine derivatives |
| Alkoxides (e.g., NaOMe) | Alcohol (e.g., MeOH), Base (e.g., NaH), Heat | 1-Alkoxy-6-bromophthalazine |
| Thiolates (e.g., NaSPh) | Thiol, Base (e.g., NaH), Solvent (e.g., DMF) | 1-(Aryl/Alkyl)thio-6-bromophthalazine |
Experimental Protocol (Analogous Example: Amination of a Chloro-N-heterocycle)
The following protocol is based on typical conditions for the amination of related chloro-N-heterocyclic compounds and should be optimized for this compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or DMF.
-
Addition of Reagents: Add the desired amine (1.1-1.5 eq.) and a base such as potassium carbonate (2.0 eq.) if the amine salt is not used.
-
Reaction: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 1-amino-6-bromophthalazine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in this compound is also a viable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Due to the electronic activation at the 1-position, selective reaction at the C-Cl bond over the C-Br bond is often achievable, particularly in Suzuki-Miyaura coupling.
Caption: Potential palladium-catalyzed cross-coupling reactions at the C-Cl bond of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide. For dihaloheteroarenes like 6-bromo-2-chloroquinoxaline, selective coupling at the C-Cl bond adjacent to a nitrogen atom has been reported. A similar selectivity is anticipated for this compound.
Table 2: Anticipated Suzuki-Miyaura Coupling at the C-Cl Bond
| Coupling Partner | Catalyst System (Analogous Examples) | Base | Solvent | Expected Product |
| Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | Toluene/EtOH/H₂O, Dioxane/H₂O | 1-Aryl-6-bromophthalazine |
Experimental Protocol (Analogous Example: Suzuki-Miyaura Coupling of a Chloro-N-heterocycle)
This protocol is adapted from procedures for the selective Suzuki-Miyaura coupling of related dihaloheteroarenes.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 1-aryl-6-bromophthalazine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. While the C-Br bond is generally more reactive in this transformation, selective amination at the C-Cl bond of N-heterocycles can be achieved with the appropriate choice of catalyst and ligands. For instance, in the case of 6-bromo- and 6-chloropurine nucleosides, both halogens undergo amination, with the reactivity being tunable by the catalyst system.
Table 3: Anticipated Buchwald-Hartwig Amination at the C-Cl Bond
| Amine | Catalyst System (Analogous Examples) | Base | Solvent | Expected Product |
| Primary/Secondary Amine | Pd₂(dba)₃ with a phosphine ligand (e.g., Xantphos, BINAP) | Cs₂CO₃, NaOtBu | Toluene, Dioxane | 1-Amino-6-bromophthalazine |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to other cross-coupling reactions, the activated C-Cl bond at the 1-position is a potential site for this transformation.
Table 4: Anticipated Sonogashira Coupling at the C-Cl Bond
| Alkyne | Catalyst System (Analogous Examples) | Base | Solvent | Expected Product |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, DIPA | THF, Toluene | 1-Alkynyl-6-bromophthalazine |
Chemoselectivity Considerations
The selective functionalization of either the C-Cl or the C-Br bond in this compound is a key consideration for synthetic strategy.
-
For Nucleophilic Aromatic Substitution: The C-Cl bond at the 1-position is significantly more activated towards SNAr than the C-Br bond at the 6-position. Therefore, high selectivity for substitution at the C-Cl bond is expected.
-
For Palladium-Catalyzed Cross-Coupling: The outcome is less straightforward and depends on the specific reaction type and conditions.
-
In Suzuki-Miyaura coupling , the electronic activation of the C-Cl bond by the adjacent nitrogen often leads to its preferential reaction.
-
In Buchwald-Hartwig amination and Sonogashira coupling , the greater inherent reactivity of the C-Br bond may lead to preferential reaction at the 6-position. However, the choice of palladium catalyst and ligands can influence and potentially reverse this selectivity. For instance, bulky electron-rich phosphine ligands can promote the oxidative addition to the stronger C-Cl bond.
-
Researchers should perform small-scale screening experiments to determine the optimal conditions for the desired selective transformation.
Conclusion
The C-Cl bond in this compound is a versatile functional group that can readily participate in both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. Its reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom in the phthalazine ring. This heightened reactivity often allows for selective functionalization at the 1-position in the presence of the C-Br bond at the 6-position, particularly in SNAr and Suzuki-Miyaura reactions. For other cross-coupling reactions, the chemoselectivity can be tuned by the careful selection of catalysts, ligands, and reaction conditions. The experimental protocols provided, based on analogous systems, offer a solid starting point for the development of synthetic routes to novel and complex phthalazine derivatives for applications in drug discovery and materials science.
Navigating the Reactivity of 6-Bromo-1-chlorophthalazine: A Technical Guide to Selective C-Br Bond Functionalization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the carbon-bromine (C-Br) bond in 6-bromo-1-chlorophthalazine, a key heterocyclic intermediate in the synthesis of various pharmaceutically active compounds, notably Poly (ADP-ribose) polymerase (PARP) inhibitors. This document provides a detailed overview of the chemoselective functionalization of the C-Br bond, focusing on palladium-catalyzed cross-coupling reactions, and offers specific experimental protocols for researchers in the field of medicinal chemistry and drug development.
Introduction: The Strategic Importance of this compound
This compound is a di-halogenated phthalazine derivative of significant interest in medicinal chemistry. Its structure features two distinct carbon-halogen bonds: a C-Br bond on the benzene ring and a C-Cl bond on the pyridazine ring. The differential reactivity of these two halogens allows for selective, stepwise functionalization, making it a versatile building block for the synthesis of complex molecular architectures. In particular, it serves as a crucial precursor for the development of PARP inhibitors, a class of targeted cancer therapies. Understanding and controlling the reactivity of the C-Br bond is paramount for the efficient synthesis of these and other bioactive molecules.
Chemoselectivity: Preferential Reactivity of the C-Br Bond
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl. This is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond.
This inherent difference in reactivity allows for the selective functionalization of the C-Br bond at the 6-position of this compound while leaving the C-Cl bond at the 1-position intact. This chemoselectivity is a cornerstone of the synthetic strategies employing this intermediate, enabling the introduction of diverse substituents at the 6-position before further modification at the 1-position.
Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
The C-Br bond in this compound readily participates in a variety of palladium-catalyzed cross-coupling reactions. These transformations provide powerful methods for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In the context of this compound, this reaction is employed to introduce various aryl and heteroaryl substituents at the 6-position. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:
The following table summarizes various conditions and reported yields for the Suzuki-Miyaura coupling of this compound with different boronic acids, demonstrating the selective reactivity of the C-Br bond.
| Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Toluene/Water | 85 | 16 | 78 |
| (3-Aminophenyl)boronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Toluene/Water | 85 | 16 | 65 |
| (3,4-Difluorophenyl)boronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Toluene/Water | 85 | 16 | 72 |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Toluene/Water | 85 | 16 | 55 |
Data sourced from patent WO2008041082A1.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. Given the established higher reactivity of the C-Br bond, it is the expected site for selective amination on the this compound scaffold. This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in many bioactive molecules.
The catalytic cycle for the Buchwald-Hartwig amination highlights the key steps of this transformation:
Experimental Protocols
The following are detailed experimental protocols for key reactions involving the selective functionalization of the C-Br bond in this compound.
Synthesis of this compound
This procedure is adapted from patent literature and describes the synthesis of the starting material.
Materials:
-
6-Bromophthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
Procedure:
-
A suspension of 6-bromophthalazin-1(2H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents) and N,N-dimethylaniline (0.1 equivalents) is heated at reflux (approximately 110°C) for 3 hours.
-
The reaction mixture is allowed to cool to room temperature.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is co-evaporated with toluene to remove residual POCl₃.
-
The resulting solid is carefully partitioned between ice-water and an organic solvent such as dichloromethane or ethyl acetate.
-
The aqueous layer is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
The crude this compound can be purified by recrystallization or silica gel chromatography.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a representative example for the selective C-C bond formation at the 6-position.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1-1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (e.g., 5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask or a round-bottom flask equipped with a reflux condenser) are added this compound, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed toluene and degassed water (e.g., in a 4:1 to 10:1 ratio) are added via syringe.
-
The reaction mixture is heated to 85-90°C with vigorous stirring for 12-18 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
The mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 6-aryl-1-chlorophthalazine derivative.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry, offering two distinct handles for selective functionalization. The pronounced reactivity difference between the C-Br and C-Cl bonds under palladium catalysis allows for the reliable and chemoselective modification at the 6-position via Suzuki-Miyaura coupling. While specific literature examples for the Buchwald-Hartwig amination of this substrate are scarce, the underlying principles of C-X bond reactivity strongly support a similar selective outcome. The data and protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this important building block in the synthesis of novel and potent therapeutic agents. Further exploration of other cross-coupling reactions at the C-Br position will undoubtedly continue to expand the synthetic utility of this important heterocyclic scaffold.
A Technical Guide to 6-Bromo-1-chlorophthalazine for Researchers
This in-depth guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the commercial availability, purity, synthesis, and analysis of 6-Bromo-1-chlorophthalazine.
Commercial Availability and Purity
This compound is accessible through various chemical suppliers, with purity levels typically suitable for research and development purposes. The following table summarizes the offerings from several key suppliers.
| Supplier | Catalog Number | Purity | CAS Number | Additional Information |
| Sigma-Aldrich | BL3H160BBB38 | 98% | 470484-70-9 | Pale-yellow to Yellow-brown Solid. |
| Advanced ChemBlocks | G-5546 | 97% | 470484-70-9 | Stored at Room Temperature.[1] |
| Hangzhou Leap Chem Co., Ltd. | - | 99.00% | 470484-70-9 | - |
| Leyan | 1120957 | ≥97.0% (NMR) | 470484-70-9 | White to light yellow Solid.[2] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₄BrClN₂ |
| Molecular Weight | 243.49 g/mol |
| CAS Number | 470484-70-9 |
| Appearance | White to light yellow or Pale-yellow to Yellow-brown Solid[2] |
| Storage | Inert atmosphere, 2-8°C or room temperature[1] |
Synthesis and Purification
Proposed Synthesis Protocol
A potential synthesis method involves the chlorination of a 6-bromophthalazinone derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). This is adapted from the synthesis of 6-Bromo-4-chlorophthalazin-1(2H)-one.[3]
Reaction:
-
Starting Material: 6-bromophthalazin-1(2H)-one
-
Reagent: Phosphorus oxychloride (POCl₃)
-
Procedure:
-
A mixture of 6-bromophthalazin-1(2H)-one and an excess of phosphorus oxychloride is heated at reflux for several hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a base such as sodium bicarbonate.
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude this compound.
-
Purification Protocol
Purification of the crude product is essential to achieve the desired purity for subsequent applications. Standard purification techniques for similar organic compounds can be employed.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent or solvent mixture to remove impurities.
-
Column Chromatography: For higher purity, silica gel column chromatography can be performed using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
References
Physical appearance and stability of 6-Bromo-1-chlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical appearance and stability of 6-Bromo-1-chlorophthalazine, a key intermediate in pharmaceutical synthesis. This document outlines its known physicochemical properties, recommended experimental protocols for its handling and stability assessment, and visual representations of relevant workflows.
Physicochemical Properties
Precise experimental data for this compound is limited in publicly available literature. The following table summarizes available data, including predicted values and data from closely related analogs to provide a comprehensive profile.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrClN₂ | [1][2] |
| Molecular Weight | 243.49 g/mol | [1] |
| Appearance | White to yellow or pale-yellow to yellow-brown solid | [1] |
| Melting Point | No experimental data available. The related compound, 6-Bromophthalazine, has a melting point of 110 °C. The melting point of 1-Chlorophthalazine is 109-112 °C. | [3] |
| Boiling Point | Predicted: 419.2 ± 25.0 °C | |
| Density | Predicted: 1.762 ± 0.06 g/cm³ | |
| Solubility | No experimental data available. Generally, halogenated phthalazines exhibit solubility in common organic solvents like dichloromethane, ethanol, and methanol, with insolubility in water. | [4] |
| pKa | Predicted: 0.78 ± 0.30 | |
| Purity | Typically available at 97% purity. | [1] |
Stability Profile
Recommended Stability Testing Protocols
A thorough stability program should be established to evaluate the intrinsic stability of this compound. This involves forced degradation (stress testing) and long-term stability studies.
2.1.1. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the molecule. These studies also help in developing and validating stability-indicating analytical methods.
-
Methodology:
-
Sample Preparation: Prepare solutions or suspensions of this compound in appropriate solvents. A control sample, protected from the stress condition, should be analyzed concurrently.
-
Stress Conditions: Expose the samples to the following conditions as per ICH Q1A guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be capable of separating the parent compound from all significant degradation products.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity and ensure that the chromatographic peaks of the parent compound and degradation products are homogeneous.
-
2.1.2. Long-Term Stability Studies
Long-term stability studies provide evidence on how the quality of the substance varies with time under the influence of environmental factors.
-
Methodology:
-
Storage Conditions: Store samples of this compound under the following long-term and accelerated conditions as recommended by ICH Q1A:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).
-
Analytical Parameters: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.
-
Experimental Protocols
This section provides a representative experimental workflow for the synthesis and purification of halogenated phthalazines, which can be adapted for this compound. It also includes guidelines for safe handling and storage.
Synthesis of a Halogenated Phthalazine Derivative (Representative Procedure)
The synthesis of this compound would likely involve the cyclization of a substituted phthalic acid derivative with a hydrazine source, followed by chlorination. The following is a general procedure adapted from the synthesis of related phthalazine derivatives.
-
Step 1: Synthesis of 6-Bromophthalazin-1(2H)-one
-
A mixture of 4-bromophthalic anhydride and hydrazine hydrate in glacial acetic acid is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and dried to yield 6-bromophthalazin-1(2H)-one.
-
-
Step 2: Chlorination to form this compound
-
6-Bromophthalazin-1(2H)-one is treated with an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated at reflux for 3-5 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution).
-
The resulting precipitate is filtered, washed with water, and dried.
-
-
Step 3: Purification
-
The crude this compound is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Handling and Storage
-
Handling:
-
Storage:
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: A representative workflow for the synthesis of this compound.
Caption: A logical workflow for the stability testing of this compound.
References
- 1. 6-Bromo-1-chloro-phthalazine 97% | CAS: 470484-70-9 | AChemBlock [achemblock.com]
- 2. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 3. 6-BROMO-PHTHALAZINE | 19064-74-5 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution [apb.tbzmed.ac.ir]
Initial Toxicity Screening of Substituted Phthalazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial toxicity screening of substituted phthalazines. The information presented herein is intended to assist researchers in designing and executing preliminary safety assessments of this important class of heterocyclic compounds.
Introduction to Phthalazine Toxicity
Phthalazine and its derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects. However, as with any biologically active molecule, understanding the potential for toxicity is a critical step in the drug discovery and development process. Initial toxicity screening aims to identify potential safety liabilities early, allowing for the selection of candidates with the most favorable therapeutic index.
This document outlines key in vitro and in vivo assays for evaluating the cytotoxic, genotoxic, and acute toxic potential of substituted phthalazines. It also touches upon the importance of ADME-Tox profiles and potential signaling pathways implicated in their toxic effects.
In Vitro Toxicity Assessment
In vitro assays are fundamental to the initial toxicity screening cascade, providing a rapid and cost-effective means to evaluate the effects of compounds on cellular functions.
Cytotoxicity Assessment
Cytotoxicity assays measure the degree to which a compound is toxic to cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.
Table 1: In Vitro Cytotoxicity of Selected Substituted Phthalazines (MTT Assay)
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Series 1 | |||
| 11d | MDA-MB-231 (Breast Cancer) | 0.92 | [1][2] |
| 12c | MDA-MB-231 (Breast Cancer) | 1.89 | [1][2] |
| 12d | MDA-MB-231 (Breast Cancer) | 0.57 | [1][2] |
| Erlotinib (Control) | MDA-MB-231 (Breast Cancer) | 1.02 | [1][2] |
| Series 2 | |||
| 9c | HCT-116 (Colon Cancer) | 1.58 | [3] |
| 12b | HCT-116 (Colon Cancer) | 0.32 | [3] |
| 13c | HCT-116 (Colon Cancer) | 0.64 | [3] |
| Sorafenib (Control) | HCT-116 (Colon Cancer) | 3.23 | [3] |
| Promising Compounds | WI-38 (Normal Lung Fibroblasts) | >50 | [3] |
| Series 3 | |||
| 2g | MCF-7 (Breast Cancer) | 0.15 | [4] |
| 2g | HepG2 (Liver Cancer) | 0.12 | [4] |
| 4a | MCF-7 (Breast Cancer) | 0.18 | [4] |
| 4a | HepG2 (Liver Cancer) | 0.09 | [4] |
| Sorafenib (Control) | - | - | [4] |
| Series 4 | |||
| 4b | MCF-7 (Breast Cancer) | 0.06 | [5] |
| 3e | MCF-7 (Breast Cancer) | 0.06 | [5] |
| 4b | HepG2 (Liver Cancer) | 0.08 | [5] |
| 3e | HepG2 (Liver Cancer) | 0.19 | [5] |
| Selected Derivatives | VERO (Normal Kidney Epithelial) | 3.00 - 4.75 | [5] |
Genotoxicity Assessment
Genotoxicity assays are employed to detect compounds that can cause damage to DNA and chromosomes. The chromosomal aberration and micronucleus tests are standard in vitro cytogenetic assays for this purpose.
Table 2: Genotoxicity of a Phthalazine Substituted β-Lactam Derivative
| Concentration (µg/mL) | Chromosomal Aberrations | Micronucleus Frequency | Reference |
| 30 | Significantly Increased | Significantly Increased | [6] |
| 15 | Significantly Increased | Significantly Increased | [6] |
| 7.5 | Not Significantly Increased | Significantly Increased | [6] |
| 3.75 | Not Significantly Increased | Not Significantly Increased | [6] |
| Solvent Control | Baseline | Baseline | [6] |
In Vivo Acute Toxicity Assessment
In vivo studies in animal models are crucial for understanding the systemic toxicity of a compound. The acute oral toxicity test is often one of the first in vivo studies performed to determine the median lethal dose (LD50) and to observe signs of toxicity.
Table 3: In Vivo Acute Oral Toxicity Study Design (Up-and-Down Procedure - UDP)
| Step | Procedure | Observation |
| 1 | A single animal is dosed at the best estimate of the LD50. | The animal is observed for 48 hours. |
| 2 | If the animal survives, the next animal is dosed at a higher level. | If the animal dies, the next animal is dosed at a lower level. |
| 3 | The process is continued sequentially for a small number of animals. | The LD50 is calculated based on the outcomes. |
Note: The Up-and-Down Procedure is a refined method that reduces the number of animals required compared to the classical LD50 test.
Experimental Protocols
MTT Cytotoxicity Assay
Objective: To determine the concentration of a substituted phthalazine that inhibits cell viability by 50% (IC50).
Materials:
-
Substituted phthalazine compounds
-
Cell line of interest (e.g., HCT-116, WI-38)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted phthalazine compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Chromosomal Aberration Test
Objective: To identify substituted phthalazines that cause structural damage to chromosomes.
Materials:
-
Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79)
-
Complete culture medium (e.g., RPMI-1640 with 20% FBS and phytohemagglutinin for lymphocytes)
-
Substituted phthalazine compounds
-
Positive control (e.g., Mitomycin-C)
-
Solvent control (e.g., DMSO)
-
Colcemid solution
-
Hypotonic solution (0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Giemsa stain
-
Microscope slides
-
Microscope
Procedure:
-
Cell Culture Initiation: Initiate cell cultures and incubate for approximately 48 hours to ensure active proliferation.
-
Compound Exposure: Treat the cultures with at least three concentrations of the test compound, along with positive and solvent controls, for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration.
-
Metaphase Arrest: Two hours prior to harvesting, add Colcemid to the cultures to arrest cells in metaphase.
-
Harvesting: Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in pre-warmed hypotonic solution. Incubate for 20-30 minutes at 37°C.
-
Fixation: Centrifuge the cells and resuspend the pellet in fresh, cold fixative. Repeat the fixation step three times.
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
-
Staining: Stain the slides with Giemsa solution.
-
Microscopic Analysis: Score at least 100 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, deletions, and exchanges).
-
Data Analysis: Compare the frequency of aberrations in the treated groups to the solvent control. A statistically significant, dose-dependent increase in the number of aberrant cells indicates a positive result.
In Vitro Micronucleus Test
Objective: To detect substituted phthalazines that induce both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).
Materials:
-
Similar to the Chromosomal Aberration Test, with the addition of Cytochalasin-B.
Procedure:
-
Cell Culture and Treatment: Follow steps 1 and 2 of the Chromosomal Aberration Test protocol.
-
Cytokinesis Block: Add Cytochalasin-B to the cultures at a concentration that effectively blocks cytokinesis without being overly cytotoxic. For human lymphocytes, this is typically added 44 hours after culture initiation.
-
Harvesting: Harvest the cells at an appropriate time after the start of treatment (e.g., 24-48 hours). The harvesting procedure is simpler than for metaphase analysis and does not require a prolonged hypotonic treatment.
-
Slide Preparation and Staining: Prepare slides and stain with Giemsa or a DNA-specific fluorescent dye.
-
Microscopic Analysis: Score at least 1000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, round, non-refractile bodies in the cytoplasm that are morphologically similar to the main nucleus but smaller.
-
Data Analysis: A significant increase in the frequency of micronucleated binucleated cells in the treated groups compared to the solvent control indicates a positive genotoxic effect.
ADME-Tox Profile and Signaling Pathways
A comprehensive initial toxicity screen should also consider the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of the compounds. In silico models are often employed at this stage to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions.
While the precise signaling pathways of phthalazine-induced toxicity in normal cells are not fully elucidated and are an area of ongoing research, insights can be drawn from their mechanisms of action in cancer cells and general principles of toxicology.
-
Inhibition of Kinases: Several phthalazine derivatives have been shown to inhibit receptor tyrosine kinases such as VEGFR-2 and EGFR.[1][2][3] While this is a desirable anticancer effect, off-target inhibition of these or other essential kinases in normal tissues could lead to toxicity.
-
Induction of Apoptosis: The ability of some phthalazines to induce apoptosis in cancer cells could also be a mechanism of toxicity in normal cells if the apoptotic machinery is inappropriately activated.[3]
-
Oxidative Stress: The metabolism of heterocyclic compounds can sometimes generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The oxidation of phthalazine is primarily catalyzed by aldehyde oxidase.[7]
-
Inflammatory Pathways: Some phthalazine derivatives have demonstrated anti-inflammatory properties, suggesting an interaction with inflammatory signaling pathways.[1] Dysregulation of these pathways could contribute to toxicity.
Visualizations
Caption: Workflow for in vitro cytotoxicity and genotoxicity screening.
Caption: Potential signaling pathways in phthalazine-induced toxicity.
Conclusion
The initial toxicity screening of substituted phthalazines is a multi-faceted process that requires a battery of in vitro and in vivo tests. This guide provides a foundational framework for conducting these essential studies. By systematically evaluating cytotoxicity, genotoxicity, and acute toxicity, researchers can identify promising drug candidates with acceptable safety profiles for further development. A thorough understanding of the experimental protocols and the potential mechanisms of toxicity is paramount for making informed decisions in the drug discovery pipeline. Further research into the specific signaling pathways affected by phthalazines in normal cells will be crucial for a more complete understanding of their toxic potential.
References
- 1. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic oxidation of phthalazine with guinea pig liver aldehyde oxidase and liver slices: inhibition by isovanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes for the Preparation of 6-Bromo-1-chlorophthalazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-Bromo-1-chlorophthalazine, a valuable building block in medicinal chemistry and drug development. The outlined synthetic strategy involves a two-step process commencing with the formation of a key intermediate, 6-Bromophthalazin-1(2H)-one, followed by a chlorination reaction to yield the final product.
Overview of the Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the condensation of a substituted isobenzofuranone with hydrazine to form the phthalazinone ring system. The subsequent step is a chlorination reaction that converts the hydroxyl group of the phthalazinone to the desired chloro functionality.
Figure 1: Synthetic workflow for the preparation of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactants | Product | Solvent | Reaction Conditions | Yield (%) |
| 1 | 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one, Hydrazine Monohydrate | 6-Bromophthalazin-1(2H)-one | Isopropanol | 90°C, 1.5 hours | 87%[1] |
| 2 | 6-Bromophthalazin-1(2H)-one, Phosphorus Oxychloride (POCl3) | This compound | Neat (POCl3) | Reflux | - |
Note: The yield for Step 2 is not explicitly reported for this specific substrate in the searched literature but is expected to be high based on analogous reactions.
Experimental Protocols
Step 1: Synthesis of 6-Bromophthalazin-1(2H)-one [1]
Materials:
-
5-Bromo-3-hydroxyisobenzofuran-1(3H)-one
-
Hydrazine monohydrate
-
Isopropanol
Procedure:
-
Suspend 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one (1.0 eq) in isopropanol.
-
Heat the suspension to 90°C and maintain for 1.5 hours.
-
Add hydrazine monohydrate (2.0 eq) portion-wise to the heated suspension.
-
Upon reaction completion (monitored by TLC), cool the mixture.
-
Filter the resulting precipitate and wash the filter cake with cold isopropanol.
-
Dry the solid under vacuum to obtain 6-bromophthalazin-1(2H)-one as a beige solid.
Characterization of 6-Bromophthalazin-1(2H)-one:
-
Molecular Formula: C₈H₅BrN₂O
-
Molecular Weight: 225.04 g/mol
-
Appearance: Beige solid[1]
-
LC-MS: (M+H)⁺ = 227.12[1]
Step 2: Synthesis of this compound
This protocol is based on a closely related procedure for the chlorination of a similar substrate.[2]
Materials:
-
6-Bromophthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-Bromophthalazin-1(2H)-one (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Heat the reaction mixture to reflux and maintain for 3 hours, or until the reaction is complete as monitored by TLC.
-
Allow the mixture to cool to room temperature and then carefully concentrate under reduced pressure to remove excess POCl₃.
-
To the residue, add ethyl acetate and water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Characterization of this compound:
-
Molecular Formula: C₈H₄BrClN₂
-
Molecular Weight: 243.49 g/mol
-
Appearance: Pale-yellow to yellow-brown solid
-
Purity: 98%
-
Storage: Store at 2-8°C in an inert atmosphere.
References
Application Notes and Protocols for Nucleophilic Substitution on 6-Bromo-1-chlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for nucleophilic substitution and palladium-catalyzed cross-coupling reactions on 6-Bromo-1-chlorophthalazine, a versatile building block in medicinal chemistry. The methodologies outlined below are intended to serve as a guide for the synthesis of diverse phthalazine derivatives for potential applications in drug discovery and development.
Overview of Reactivity
This compound possesses two distinct reactive sites amenable to substitution. The chlorine atom at the 1-position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms. The bromine atom at the 6-position is less reactive towards traditional SNAr but is an excellent handle for various palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at either position.
Nucleophilic Aromatic Substitution (SNAr) at the C1-Position
The chloro group at the 1-position can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. These reactions typically proceed under basic conditions and often with heating.
Reaction with Amine Nucleophiles (Amination)
The introduction of amino groups at the 1-position is a common strategy in the synthesis of biologically active phthalazine derivatives.
General Protocol for Amination:
A solution of this compound and the desired primary or secondary amine in a suitable solvent is heated in the presence of a base.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Nucleophile | Primary or Secondary Amine | 1.1 - 2.0 equivalents |
| Solvent | Ethanol, n-Butanol, Dioxane, or DMF | Choose a solvent in which the reactants are soluble. |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or K₂CO₃ | 2.0 - 3.0 equivalents |
| Temperature | 80 - 120 °C | Reaction temperature will depend on the nucleophilicity of the amine and the solvent used. |
| Reaction Time | 4 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
Experimental Protocol: Synthesis of 6-Bromo-1-(piperidin-1-yl)phthalazine
-
To a solution of this compound (1.0 g, 4.1 mmol) in n-butanol (20 mL) was added piperidine (0.42 g, 4.9 mmol) and triethylamine (1.25 g, 12.3 mmol).
-
The reaction mixture was heated to reflux (approx. 117 °C) for 8 hours.
-
After cooling to room temperature, the solvent was removed under reduced pressure.
-
The residue was partitioned between ethyl acetate and water.
-
The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
Reaction with Alkoxide Nucleophiles (Alkoxylation)
The displacement of the chloride with an alkoxide leads to the formation of 1-alkoxyphthalazine derivatives.
General Protocol for Alkoxylation:
A solution of this compound is treated with a sodium or potassium alkoxide in the corresponding alcohol or an aprotic polar solvent.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Nucleophile | Sodium or Potassium Alkoxide (e.g., NaOMe, NaOEt) | 1.5 - 2.5 equivalents |
| Solvent | Corresponding Alcohol (e.g., MeOH, EtOH) or DMF, DMSO | The alcoholate can be prepared in situ by adding sodium or potassium metal to the alcohol. |
| Temperature | Room Temperature to 80 °C | Reactions with simple alkoxides are often facile at room temperature. |
| Reaction Time | 1 - 12 hours | Monitor reaction progress by TLC or LC-MS. |
Experimental Protocol: Synthesis of 6-Bromo-1-methoxyphthalazine
-
To a solution of sodium methoxide, prepared by dissolving sodium (0.19 g, 8.2 mmol) in anhydrous methanol (20 mL), was added this compound (1.0 g, 4.1 mmol).
-
The reaction mixture was stirred at room temperature for 3 hours.
-
The solvent was removed under reduced pressure.
-
The residue was taken up in ethyl acetate and washed with water.
-
The organic layer was dried over anhydrous sodium sulfate and concentrated to yield the product.
Reaction with Thiolate Nucleophiles (Thiolation)
Reaction with thiols provides access to 1-thiophthalazine derivatives.
General Protocol for Thiolation:
This compound is reacted with a thiol in the presence of a base.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Nucleophile | Thiol (e.g., thiophenol, benzyl mercaptan) | 1.1 - 1.5 equivalents |
| Solvent | Ethanol, DMF, or DMSO | Aprotic polar solvents are generally preferred. |
| Base | Sodium Hydride (NaH), K₂CO₃, or Et₃N | 1.2 - 2.0 equivalents |
| Temperature | Room Temperature to 100 °C | The thiolate is often generated in situ. |
| Reaction Time | 2 - 16 hours | Monitor reaction progress by TLC or LC-MS. |
Experimental Protocol: Synthesis of 6-Bromo-1-(phenylthio)phthalazine
-
To a solution of thiophenol (0.54 g, 4.9 mmol) in DMF (15 mL) was added sodium hydride (60% dispersion in mineral oil, 0.20 g, 5.0 mmol) portion-wise at 0 °C.
-
The mixture was stirred for 30 minutes at 0 °C, after which this compound (1.0 g, 4.1 mmol) was added.
-
The reaction was allowed to warm to room temperature and stirred for 6 hours.
-
The reaction was quenched by the slow addition of water, and the product was extracted with ethyl acetate.
-
The organic layer was washed with brine, dried, and concentrated.
-
The crude product was purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The bromo substituent at the 6-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Buchwald-Hartwig Amination
This reaction allows for the coupling of amines with the aryl bromide, providing an alternative route to amino-substituted phthalazines that are not accessible through direct SNAr.
General Protocol for Buchwald-Hartwig Amination:
A mixture of this compound, an amine, a palladium catalyst, a phosphine ligand, and a base are heated in an inert solvent.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Primary or Secondary Amine | 1.2 - 1.5 equivalents |
| Catalyst | Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-10 mol%) | dba = dibenzylideneacetone |
| Ligand | Xantphos, BINAP, or other bulky phosphine ligands | 1.2 - 2.0 equivalents relative to Pd |
| Base | Cs₂CO₃, K₃PO₄, or NaOtBu | 1.5 - 2.5 equivalents |
| Solvent | Toluene or Dioxane (anhydrous) | Degas the solvent prior to use. |
| Temperature | 90 - 120 °C | The reaction should be carried out under an inert atmosphere (N₂ or Ar). |
| Reaction Time | 12 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
Suzuki-Miyaura Coupling
The Suzuki coupling enables the formation of a C-C bond between the phthalazine core and various aryl or vinyl boronic acids or esters.
General Protocol for Suzuki-Miyaura Coupling:
A mixture of this compound, a boronic acid or ester, a palladium catalyst, a ligand, and a base are heated in a suitable solvent system.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Aryl or Vinyl Boronic Acid/Ester | 1.2 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | dppf = 1,1'-Bis(diphenylphosphino)ferrocene |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ (aqueous solution) | 2.0 - 3.0 equivalents |
| Solvent | Toluene/Water, Dioxane/Water, or DME/Water | A two-phase system is common. |
| Temperature | 80 - 110 °C | The reaction should be carried out under an inert atmosphere. |
| Reaction Time | 6 - 18 hours | Monitor reaction progress by TLC or LC-MS. |
Sonogashira Coupling
This reaction is used to couple terminal alkynes with the bromo-phthalazine, introducing an alkynyl moiety.
General Protocol for Sonogashira Coupling:
A mixture of this compound, a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base are reacted in an inert solvent.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Terminal Alkyne | 1.2 - 2.0 equivalents |
| Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | |
| Co-catalyst | CuI (2-10 mol%) | |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Can often be used as the solvent. |
| Solvent | THF or DMF (anhydrous and degassed) | |
| Temperature | Room Temperature to 80 °C | |
| Reaction Time | 4 - 24 hours | The reaction should be carried out under an inert atmosphere. |
Visualized Workflows and Mechanisms
Diagram 1: General Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: General experimental workflow for SNAr reactions.
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Diagram 3: Logical Relationship of Selective Functionalization
Caption: Selective functionalization pathways for this compound.
Application Notes and Protocols: 6-Bromo-1-chlorophthalazine as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-chlorophthalazine is a key heterocyclic intermediate, valuable in the synthesis of a wide array of functionalized phthalazine derivatives. Its distinct reactivity, featuring a labile chlorine atom at the 1-position susceptible to nucleophilic substitution and a bromine atom at the 6-position ideal for transition-metal-catalyzed cross-coupling reactions, makes it a strategic building block in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of precursors for biologically active molecules, particularly focusing on the synthesis of scaffolds related to PARP (Poly (ADP-ribose) polymerase) inhibitors.
Physicochemical Properties and Safety Information
This compound is a solid with the molecular formula C₈H₄BrClN₂ and a molecular weight of 243.49 g/mol . It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the material safety data sheet (MSDS).
Application in the Synthesis of PARP Inhibitor Scaffolds
Phthalazinone-containing compounds are a cornerstone in the development of PARP inhibitors, a class of targeted cancer therapies. These inhibitors function by exploiting deficiencies in DNA repair mechanisms in cancer cells, particularly those with BRCA1/2 mutations, leading to synthetic lethality. This compound serves as an excellent starting material for the synthesis of the core structures of these inhibitors. The general synthetic strategy involves the sequential functionalization of the phthalazine core, first by nucleophilic displacement of the C1-chloro group, followed by a palladium-catalyzed cross-coupling reaction at the C6-bromo position.
Signaling Pathway of PARP Inhibition
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. In cancer cells with defective homologous recombination (HR), the primary pathway for repairing double-strand DNA breaks (DSBs), the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into DSBs. The inability of HR-deficient cancer cells to repair these DSBs results in genomic instability and ultimately, cell death. This concept is known as synthetic lethality.
Caption: PARP Inhibition Signaling Pathway.
Experimental Protocols
The following protocols describe key synthetic transformations of this compound. These protocols are based on established methodologies for similar substrates and serve as a guide for laboratory synthesis.
Nucleophilic Aromatic Substitution (SNA_r_)
The chlorine atom at the 1-position of this compound is highly activated towards nucleophilic aromatic substitution, allowing for the introduction of various functionalities.
Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for SNA_r_ reactions.
Protocol 1.1: Synthesis of 6-Bromo-1-(piperidin-1-yl)phthalazine
-
Materials:
-
This compound (1.0 mmol, 243.5 mg)
-
Piperidine (1.2 mmol, 102.2 mg, 0.12 mL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and DMF.
-
Add piperidine to the mixture with stirring.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
-
Quantitative Data (Representative):
| Reaction | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1.1 | Piperidine | DMF | K₂CO₃ | 100 | 5 | 85-95 |
| 1.2 | Morpholine | n-Butanol | DIPEA | 120 | 8 | 80-90 |
| 1.3 | Aniline | Dioxane | NaOtBu | 100 | 12 | 75-85 |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
Workflow for Suzuki-Miyaura Coupling:
Application Notes and Protocols for Suzuki Coupling Reactions of 6-Bromo-1-chlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This powerful tool is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 6-Bromo-1-chlorophthalazine is a valuable heterocyclic building block in medicinal chemistry. The presence of two distinct halogen atoms offers the potential for selective functionalization, making it an attractive scaffold for the generation of diverse compound libraries.
These application notes provide a detailed overview and experimental protocols for the selective Suzuki coupling reaction of this compound. Based on established reactivity patterns of dihalo-N-heterocycles, the Suzuki coupling is anticipated to proceed selectively at the more reactive C-Br bond over the C-Cl bond.
Principle of Selective Suzuki Coupling
The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1] Consequently, in a molecule containing both a bromine and a chlorine atom, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is significantly faster than to the carbon-chlorine bond. This difference in reactivity allows for the selective formation of a C-C bond at the 6-position of this compound, leaving the chloro substituent at the 1-position available for subsequent transformations.
Experimental Protocols
The following protocols are adapted from established procedures for Suzuki coupling reactions on structurally similar dihalo-N-heterocyclic substrates. Optimization of these conditions may be necessary to achieve the desired yield and purity for specific boronic acids.
Protocol 1: Conventional Heating Conditions
This protocol is based on standard Suzuki-Miyaura conditions and is suitable for a wide range of aryl- and heteroarylboronic acids.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Sodium carbonate [Na₂CO₃] or Potassium carbonate [K₂CO₃], 2-3 equivalents)
-
Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture of DME/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.05 eq.) to the flask.
-
Add the degassed solvent (e.g., Toluene/Ethanol/Water mixture).
-
Heat the reaction mixture to 80-100 °C with stirring under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1-chlorophthalazine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for Suzuki coupling reactions.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] or a pre-catalyst like SPhos-Pd-G2, 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water or DMF)
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine this compound (1.0 eq.), the boronic acid (1.5 eq.), the base (2.5 eq.), and the palladium catalyst (0.03 eq.).
-
Add the degassed solvent to the vial and seal it with a cap.
-
Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1.
-
Purify the product by flash column chromatography.
Data Presentation
The following table summarizes representative conditions and yields for Suzuki coupling reactions of various dihalo-N-heterocycles, which can serve as a guide for the reaction of this compound.
| Substrate | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 80 | 12 | 60 |
| 3,5-dichloropyridazine | 2-Fluoro-4-(trifluoromethyl)phenylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 16 | 67 |
| 2,4,6-trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (1.5) | Toluene | 110 | 3 | 83 |
| 6-chloro-5-dialkylaminopyridazinone | Various arylboronic acids | Pd-SPhos catalyst (5) | K₂CO₃ (3) | Dioxane/H₂O | 140 (MW) | 0.5 | 50-85 |
Mandatory Visualization
Caption: Experimental Workflow for the Suzuki Coupling of this compound.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1-chlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to traditional methods. Phthalazine scaffolds are important pharmacophores found in numerous biologically active compounds. The selective functionalization of halogenated phthalazines via Buchwald-Hartwig amination allows for the synthesis of diverse libraries of substituted phthalazine derivatives for drug discovery and development.
This document provides a detailed application note and a generalized protocol for the selective Buchwald-Hartwig amination of 6-Bromo-1-chlorophthalazine. The presence of two different halogens on the phthalazine ring, a bromine at the 6-position and a chlorine at the 1-position, presents an opportunity for selective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity can be exploited to achieve selective amination at the 6-position.
Reaction Principle
The Buchwald-Hartwig amination of this compound with a primary or secondary amine is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 6-amino-1-chlorophthalazine product and regenerate the palladium(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Data Presentation: Key Reaction Parameters
The following table summarizes the key components and conditions for the Buchwald-Hartwig amination of this compound. Optimization of these parameters is often necessary for different amine coupling partners.
| Parameter | Reagent/Condition | Typical Range/Examples | Role/Considerations |
| Substrate | This compound | 1.0 equivalent | Starting material with two potential reaction sites. |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equivalents | Nucleophile for C-N bond formation. |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP, RuPhos | 2-10 mol% | Stabilizes the palladium catalyst and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often preferred. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | 1.5 - 2.5 equivalents | Deprotonates the amine to form the active nucleophile. The choice of base can influence reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed | The reaction medium. Non-polar aprotic solvents are commonly used. |
| Temperature | 80 - 120 °C | - | Reaction temperature is critical and may need to be optimized for specific substrates. |
| Reaction Time | 12 - 24 hours | - | Monitored by TLC or LC-MS for reaction completion. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Celite
-
Silica gel for column chromatography
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Addition of Reagents: Add the amine (1.2 mmol, 1.2 equiv) to the flask.
-
Add anhydrous and degassed toluene (5 mL) via syringe.
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-1-chlorophthalazine derivative.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
-
Always work under an inert atmosphere as the palladium catalyst and some ligands can be air-sensitive.
Conclusion
The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of 6-amino-1-chlorophthalazine derivatives. The protocol described herein offers a starting point for the selective amination at the C6-position. Researchers should note that the reaction conditions may need to be optimized for different amine substrates to achieve the best results. This methodology is highly valuable for the generation of novel phthalazine-based compounds for screening in drug discovery programs.
Application Notes and Protocols for the Synthesis of Fused Triazolophthalazines from 6-Bromo-1-chlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of fused triazolophthalazine derivatives, valuable scaffolds in medicinal chemistry, starting from the readily available precursor, 6-Bromo-1-chlorophthalazine. The described methodologies offer a versatile route to a range of functionalized triazolophthalazines, which are known to exhibit a variety of biological activities, including but not limited to anticancer, anticonvulsant, and anti-inflammatory properties. The protocols are presented with clarity and detail to ensure reproducibility in a research and development setting.
Introduction
Fused triazolophthalazines represent a class of heterocyclic compounds of significant interest in drug discovery. The rigid, planar structure of the triazolophthalazine core makes it an attractive scaffold for interaction with various biological targets. The presence of a bromine atom at the 6-position of the phthalazine ring offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document outlines the key synthetic transformations to access these important molecules from this compound.
Synthetic Strategy
The primary synthetic route involves a two-step process starting from this compound. The first step is the nucleophilic substitution of the chlorine atom at the 1-position with a hydrazine moiety. The subsequent intramolecular cyclization of the resulting hydrazinylphthalazine intermediate leads to the formation of the fused triazole ring. This general strategy can be adapted to synthesize a variety of substituted triazolophthalazines by using different hydrazine derivatives.
Caption: General synthetic workflow for fused triazolophthalazines.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1-hydrazinylphthalazine
This protocol describes the synthesis of the key intermediate, 6-Bromo-1-hydrazinylphthalazine, from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq) dropwise at 0-5 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 6-Bromo-1-hydrazinylphthalazine as a solid.
Quantitative Data:
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Yield | 85-95% |
Protocol 2: Synthesis of 6-Bromo-[1][2][3]triazolo[3,4-a]phthalazine
This protocol outlines the cyclization of 6-Bromo-1-hydrazinylphthalazine to the corresponding fused triazole.
Materials:
-
6-Bromo-1-hydrazinylphthalazine
-
Formic acid (or other suitable cyclizing agent like triethyl orthoformate)
-
Reflux condenser
-
Round-bottom flask
Procedure:
-
A mixture of 6-Bromo-1-hydrazinylphthalazine (1.0 eq) and an excess of formic acid is heated under reflux for 5-7 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure 6-Bromo-[1][2][3]triazolo[3,4-a]phthalazine.
Quantitative Data:
| Parameter | Value |
| Reaction Time | 5-7 hours |
| Temperature | Reflux |
| Yield | 70-85% |
Protocol 3: One-Pot Synthesis of 3-Substituted-6-bromo-[1][2][3]triazolo[3,4-a]phthalazines
This protocol describes a more direct, one-pot synthesis of 3-substituted fused triazolophthalazines from this compound and an acylhydrazide.
Materials:
-
This compound
-
Substituted acylhydrazide (e.g., acetic hydrazide, benzoyl hydrazide)
-
n-Butanol (or other high-boiling solvent)
-
Reflux condenser
-
Round-bottom flask
Procedure:
-
A mixture of this compound (1.0 eq) and the desired acylhydrazide (1.2 eq) in n-butanol is heated under reflux.
-
The reaction is monitored by TLC until the starting material is consumed (typically 8-12 hours).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with a small amount of cold n-butanol and then with diethyl ether.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data:
| Parameter | Value |
| Reaction Time | 8-12 hours |
| Temperature | Reflux |
| Yield | 60-80% |
Data Presentation
The following table summarizes the expected spectroscopic data for the parent compound, 6-Bromo-[1][2][3]triazolo[3,4-a]phthalazine. The data for substituted analogs will vary depending on the nature of the substituent at the 3-position.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) | IR (cm-1) |
| 6-Bromo-[1][2][3]triazolo[3,4-a]phthalazine | ~9.4 (s, 1H), 8.5-7.8 (m, 3H) | ~155, 148, 135, 132, 130, 128, 126, 125, 122 | [M]+ ~249/251 | ~3050 (Ar C-H), 1620 (C=N), 1580 (C=C), 830 (C-Br) |
Applications and Signaling Pathways
Fused triazolophthalazines are versatile scaffolds with a wide range of applications in drug development. The bromo-substituent at the 6-position serves as a key functional group for further chemical modifications, enabling the exploration of a broad chemical space.
Anticancer Activity: Many triazolophthalazine derivatives have been reported to possess significant anticancer properties. They can act as inhibitors of various kinases involved in cancer cell proliferation and survival. For instance, some derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Bromodomain Inhibition: Substituted[1][2][3]triazolo[4,3-a]phthalazines have been identified as potent inhibitors of bromodomains, including those outside the well-studied BET family. Bromodomains are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation. Inhibition of specific bromodomains is a promising strategy for the treatment of cancer and inflammatory diseases. The 6-bromo substituent can be utilized to synthesize analogs with improved potency and selectivity for different bromodomains.
Conclusion
The synthetic protocols outlined in this document provide a robust and versatile platform for the synthesis of 6-bromo-substituted fused triazolophthalazines. These compounds are valuable building blocks for the development of novel therapeutic agents targeting a range of diseases. The detailed experimental procedures and data presentation are intended to facilitate the work of researchers in the fields of medicinal chemistry and drug discovery.
References
Application of 6-Bromo-1-chlorophthalazine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-chlorophthalazine is a versatile heterocyclic building block increasingly utilized in the synthesis of potent kinase inhibitors. Its unique structure, featuring two distinct reactive sites, allows for sequential and regioselective modifications, making it an ideal scaffold for creating diverse libraries of compounds for drug discovery. The chlorine atom at the 1-position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine-containing side chains that can interact with the hinge region of kinase active sites. Subsequently, the bromine atom at the 6-position can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties that can target other key regions of the kinase, thereby enhancing potency and selectivity. This application note provides an overview of the synthetic utility of this compound in preparing kinase inhibitors, with a focus on inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in oncology.
Synthetic Strategies
The primary synthetic strategy involves a two-step functionalization of the this compound core.
Step 1: Nucleophilic Aromatic Substitution (SNAr) at the 1-position
The chlorine atom at the C1 position of the phthalazine ring is activated towards nucleophilic attack. This allows for the facile introduction of various amine-containing fragments, which are crucial for establishing hydrogen bond interactions with the kinase hinge region. The reaction typically proceeds by treating this compound with a primary or secondary amine in a suitable solvent, often with the addition of a base.
Step 2: Suzuki-Miyaura Cross-Coupling at the 6-position
Following the SNAr reaction, the bromo-substituent at the C6 position serves as a handle for further diversification via Suzuki-Miyaura cross-coupling. This reaction enables the introduction of a wide range of aryl and heteroaryl groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the reaction of this compound with an amino nucleophile.
Materials:
-
This compound
-
Appropriate amine (e.g., aniline derivative, piperazine derivative)
-
Solvent (e.g., n-butanol, ethanol, DMF)
-
Base (optional, e.g., triethylamine, potassium carbonate)
-
Reaction vessel with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.1-1.5 eq).
-
If required, add a base (1.5-2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 1-amino-6-bromophthalazine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 1-amino-6-bromophthalazine derivative with a boronic acid or ester.
Materials:
-
1-Amino-6-bromophthalazine derivative
-
Aryl or heteroaryl boronic acid/ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Reaction vessel suitable for inert atmosphere reactions
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Filtration apparatus
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 1-amino-6-bromophthalazine derivative (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired kinase inhibitor.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Data Presentation
The following table summarizes the in vitro inhibitory activities of representative phthalazine-based kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 12d | EGFR | 21.4 | MDA-MB-231 | [1][2][3] |
| 11d | EGFR | - | MDA-MB-231 | [1][2][3] |
| 12c | EGFR | - | MDA-MB-231 | [1][2][3] |
| Compound 16 | EGFR | - (IC₅₀ 7.09 µg/mL) | HepG2 | [4] |
| Compound 31a | EGFR | - (IC₅₀ 5.7 µg/mL) | HepG2 | [4] |
| Phthalazine Derivatives | VEGFR-2 | Various potent inhibitors reported | Multiple | [5][6] |
Note: Some IC₅₀ values were reported in µg/mL and are presented as such.
Visualization of Key Concepts
Synthetic Workflow
Caption: General synthetic workflow for kinase inhibitors.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Derivatization of 6-Bromo-1-chlorophthalazine for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthalazine and its derivatives are recognized as privileged heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[3][4] Commercially available drugs such as Hydralazine (antihypertensive), Azelastine (antihistamine), and Olaparib (anticancer) feature the phthalazine core, highlighting its clinical significance.[1]
The 6-Bromo-1-chlorophthalazine scaffold is a particularly valuable building block for drug discovery. It possesses two distinct and orthogonally reactive halogenated positions. The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent ring nitrogen. In contrast, the bromine atom at the C6 position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This differential reactivity allows for a stepwise and controlled introduction of diverse substituents, enabling the systematic exploration of chemical space and the development of structure-activity relationships (SAR).
This document provides detailed protocols for the selective derivatization of this compound via Suzuki coupling and nucleophilic aromatic substitution, presents representative data for potential derivatives, and visualizes the synthetic workflow and a relevant biological pathway.
Synthetic Strategies and Reaction Selectivity
The two primary pathways for the derivatization of this compound are:
-
Suzuki-Miyaura Coupling (at C6-Br): This palladium-catalyzed reaction is ideal for forming carbon-carbon bonds by coupling the C6 position with various aryl or heteroaryl boronic acids. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. This inherent preference allows for the selective functionalization of the C6-Br bond while leaving the C1-Cl bond intact for subsequent modification.
-
Nucleophilic Aromatic Substitution (SNAr) (at C1-Cl): The electron-withdrawing effect of the phthalazine ring nitrogens makes the C1 position electron-deficient and thus susceptible to attack by nucleophiles (e.g., amines, hydrazines, alcohols). This reaction proceeds via an addition-elimination mechanism, displacing the chloride leaving group.
By performing these reactions sequentially, a diverse library of 1,6-disubstituted phthalazine derivatives can be efficiently synthesized.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid to yield a 6-aryl-1-chlorophthalazine intermediate.
Materials and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v, degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Once complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1-chlorophthalazine.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C1-Position
This protocol details the substitution of the chlorine atom on a 6-substituted-1-chlorophthalazine (either the starting material or the product from Protocol 1) with a primary amine or hydrazine.
Materials and Equipment:
-
6-Substituted-1-chlorophthalazine (1.0 equiv)
-
Primary amine or hydrazine hydrate (1.5-2.0 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv, if using an amine salt)
-
n-Butanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the 6-substituted-1-chlorophthalazine and the solvent (e.g., n-Butanol).
-
Add the primary amine or hydrazine hydrate to the mixture. If the nucleophile is a hydrochloride salt, add a non-nucleophilic base like DIPEA.
-
Heat the reaction mixture to reflux (typically 90-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the final 1-amino- or 1-hydrazinyl-6-substituted-phthalazine derivative.
Visualized Derivatization Workflow
The following diagram illustrates the general workflow for the sequential derivatization of this compound and subsequent biological evaluation.
Caption: General workflow for derivatization of this compound.
Representative Data of Phthalazine Derivatives
The described protocols can generate a wide array of derivatives. The table below summarizes representative examples with their potential biological activities, based on data from structurally similar phthalazine compounds reported in the literature. Many such derivatives have shown potent activity as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in cancer therapy.[1][2][5]
| Derivative ID | R¹ Substituent (at C1) | R² Substituent (at C6) | Synthesis Pathway | Example Biological Activity | Reference |
| PHT-01 | -NH-(4-chlorophenyl) | -Br (unmodified) | Pathway C | VEGFR-2 Inhibition (IC₅₀ ≈ 1-10 µM) | [3] |
| PHT-02 | -Cl (unmodified) | 4-methoxyphenyl | Pathway A | Intermediate | N/A |
| PHT-03 | -NH-(4-chlorophenyl) | 4-methoxyphenyl | Pathways A + B | VEGFR-2 Inhibition (IC₅₀ ≈ 0.1-0.5 µM) | [3][5] |
| PHT-04 | -NH-(3,4-dimethoxyphenyl) | 4-fluorophenyl | Pathways A + B | VEGFR-2 Inhibition (IC₅₀ ≈ 0.1-0.2 µM) | [2][4] |
| PHT-05 | -NH-NH₂ (Hydrazinyl) | Phenyl | Pathways A + B | Cytotoxicity vs HCT-116 (IC₅₀ ≈ 0.5-5 µM) | [6] |
| PHT-06 | -NH-(thiazol-2-yl) | 3-chlorophenyl | Pathways A + B | VEGFR-2 Inhibition (IC₅₀ ≈ 0.08-0.15 µM) | [1][2] |
Note: The IC₅₀ values are illustrative and represent the range of activities observed for structurally related phthalazine derivatives in published studies. Actual values for these specific compounds would require experimental validation.
Application in Target-Oriented Drug Discovery: VEGFR-2 Inhibition
Many synthesized phthalazine derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[4][5] VEGFR-2 is a crucial receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A. The inhibition of VEGFR-2 signaling is a clinically validated strategy to block tumor angiogenesis, thereby suppressing tumor growth and metastasis. The 1,6-disubstituted phthalazine scaffold can effectively occupy the ATP-binding pocket of the VEGFR-2 kinase domain, leading to potent inhibition.
The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, which is inhibited by active phthalazine derivatives.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion
This compound is a versatile and powerful scaffold for the synthesis of novel compounds in medicinal chemistry. Its differential reactivity allows for controlled, sequential functionalization at the C1 and C6 positions through robust and well-established synthetic methodologies like nucleophilic aromatic substitution and Suzuki-Miyaura coupling. The resulting 1,6-disubstituted phthalazine derivatives, particularly those explored as VEGFR-2 inhibitors, represent a promising class of molecules for the development of targeted cancer therapies. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemical space around this privileged heterocyclic core.
References
- 1. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to the Synthesis and Evaluation of PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis, application, and evaluation of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. PRMT5 is a critical enzyme involved in various cellular processes and has emerged as a promising therapeutic target in oncology.[1][2] As the primary enzyme for symmetric dimethylation of arginine residues on histone and non-histone proteins, its dysregulation is linked to the progression of numerous cancers, including lymphomas, lung cancer, and breast cancer.[3][4] This guide covers synthetic protocols for key inhibitor scaffolds, methodologies for evaluating their efficacy, and the signaling pathways they target.
Application Notes: Understanding PRMT5 Inhibition
PRMT5 inhibitors can be classified based on their mechanism of action. The main strategies involve targeting the S-adenosylmethionine (SAM) cofactor binding site, the substrate binding site, or exploiting unique cancer-specific vulnerabilities.[5][6]
-
SAM-Competitive Inhibitors : These molecules bind to the highly conserved pocket for the methyl donor SAM, preventing the catalytic activity of PRMT5.[5]
-
Substrate-Competitive Inhibitors : This class of inhibitors binds to the substrate recognition pocket, preventing proteins from accessing the enzyme's active site.[5] The tetrahydroisoquinoline (THIQ) scaffold is a prominent feature in many potent substrate-competitive inhibitors, such as GSK3326595.[3]
-
MTA-Cooperative Inhibitors : A novel and highly promising class of drugs targets PRMT5 in cancers with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][7] This deletion leads to the accumulation of methylthioadenosine (MTA), which weakly inhibits PRMT5. MTA-cooperative inhibitors are designed to bind selectively and potently to the PRMT5-MTA complex, leading to highly specific cell killing in MTAP-deleted cancers while sparing healthy cells.[1][8]
-
Covalent Inhibitors : These compounds form an irreversible covalent bond with a non-catalytic cysteine residue (C449) within the PRMT5 active site, leading to sustained inhibition.[9]
The development workflow for any new PRMT5 inhibitor involves a series of biochemical and cellular assays to confirm its potency, selectivity, and on-target effects.
PRMT5 Signaling Pathways
PRMT5 plays a pleiotropic role in the cell, regulating key oncogenic processes through the methylation of a wide array of substrates.[10] Its inhibition affects multiple downstream pathways, including DNA damage response, cell cycle control, and mRNA splicing, ultimately leading to cancer cell death.[2][10][11] For instance, PRMT5 inhibition can impair the DNA damage response, sensitizing tumor cells to agents like PARP inhibitors.[2][11] It also regulates the splicing of critical genes like MDM4, which in turn activates the p53 tumor suppressor pathway.[12]
Quantitative Data Summary
The potency of various PRMT5 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50). Below is a summary of reported values for several key compounds.
| Compound/Inhibitor | Type | Target | IC50 (nM) | Cell Line / Assay Condition | Reference |
| GSK3326595 (EPZ015938) | Substrate-Competitive | PRMT5/MEP50 | 6.2 | Biochemical Assay | [13][14] |
| PRMT5/MEP50 | 9.2 | Biochemical Assay | [3] | ||
| SDMA Methylation | ~10-100 | Various Breast Cancer Cell Lines | |||
| JNJ-64619178 (Onametostat) | SAM-Competitive | PRMT5/MEP50 | 0.14 | Biochemical Assay | [15] |
| Compound 20 (THIQ Analog) | Substrate-Competitive | PRMT5 | 4.2 | Biochemical Assay | [3] |
| Hemiaminal 9 | Covalent | PRMT5/MEP50 | 11 | Biochemical Assay | [9] |
| Aldehyde 10 | Covalent | PRMT5/MEP50 | 19.5 | Biochemical Assay | [9] |
| Compound 17 (PPI Inhibitor) | Protein-Protein Interaction | PRMT5:MEP50 | < 500 | Prostate & Lung Cancer Cells | [16][17] |
Experimental Protocols
Protocol 1: Synthesis of a Tetrahydroisoquinoline (THIQ) PRMT5 Inhibitor
This protocol describes a general synthetic route for THIQ derivatives, which are potent substrate-competitive PRMT5 inhibitors, based on a published synthesis.[3]
Methodology:
-
Synthesis of Key Amine Intermediate (e.g., Compound 29):
-
Dissolve commercially available 1,2,3,4-tetrahydroisoquinoline in a suitable solvent like ethanol.
-
Add (R)-epichlorohydrin and stir the reaction at room temperature until completion (monitored by TLC).
-
Concentrate the mixture under reduced pressure to obtain the crude epoxide intermediate (e.g., compound 28).
-
To the crude epoxide, add aqueous ammonia and heat the mixture in a sealed vessel.
-
After cooling, extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate to yield the ring-opened amino alcohol intermediate (e.g., compound 29). Purify by column chromatography if necessary.[3]
-
-
Synthesis of Key Carboxylic Acid Intermediate (e.g., Compound 34):
-
Combine a substituted boronic acid or ester with ethyl 4-bromobenzoate in a solvent mixture (e.g., dioxane/water).
-
Add a palladium catalyst such as Pd(OAc)₂ and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After workup, purify the resulting biaryl ester intermediate (e.g., compound 32) by chromatography.
-
Hydrolyze the ester by dissolving it in a mixture of ethanol and aqueous potassium hydroxide (KOH) and heating to reflux.
-
Acidify the reaction mixture to precipitate the carboxylic acid (e.g., compound 34), which can be collected by filtration.[3]
-
-
Final Amide Coupling:
-
Dissolve the key carboxylic acid intermediate (from step 2) in an anhydrous solvent like DMF.
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the key amine intermediate (from step 1) to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous workup and extract the final product.
-
Purify the final PRMT5 inhibitor by flash chromatography or preparative HPLC.
-
Protocol 2: MTA-Cooperative PRMT5 Biochemical Assay
This assay is crucial for identifying and characterizing MTA-cooperative inhibitors by comparing their potency in the presence and absence of MTA.[1]
Objective: To determine the IC50 of a test compound against the PRMT5•MTA complex versus the PRMT5•SAM complex.
Materials:
-
Recombinant human PRMT5-MEP50 Enzyme Complex
-
Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Methylthioadenosine (MTA)
-
Test compounds serially diluted in DMSO
-
Assay Buffer (e.g., 20 mM Tris, pH 8.0, 50 mM NaCl, 1 mM DTT)
-
384-well assay plates
-
SAH detection kit (e.g., TR-FRET based)
-
Multi-detection microplate reader
Procedure:
-
Prepare Reagent Plates: Prepare two sets of 384-well plates containing serial dilutions of the test compound.
-
Prepare Reaction Mixes:
-
Plate A (MTA-Cooperative Condition): Prepare a master mix containing PRMT5-MEP50, histone substrate, SAM (at its Km concentration), and MTA (at its approximate IC50, e.g., 2 µM).
-
Plate B (Standard Condition): Prepare a master mix containing PRMT5-MEP50, histone substrate, and SAM (at Km).
-
-
Initiate Reactions: Add the respective master mixes to the reagent plates to start the enzymatic reaction.
-
Incubation: Incubate plates at 30°C for 60-90 minutes.[1]
-
Stop Reaction: Add the stop reagent as per the detection kit manufacturer's instructions.
-
Detection: Add the SAH detection reagents and incubate as required by the kit.
-
Read Plate: Measure the signal (e.g., TR-FRET ratio) on a compatible plate reader.
-
Data Analysis: Convert raw data to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit to a four-parameter dose-response curve to determine IC50 values. A significantly lower IC50 in the MTA-cooperative condition indicates the desired mechanism of action.[1]
Protocol 3: Target Engagement (SDMA Western Blot)
This assay serves as a pharmacodynamic marker to confirm that the inhibitor is engaging with PRMT5 within cells and reducing its enzymatic activity.[1]
Objective: To measure the reduction of global symmetric dimethylarginine (SDMA) levels in cells following inhibitor treatment.
Materials:
-
Cancer cell line of interest (e.g., Z-138, MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western Blotting equipment
-
Primary antibodies: anti-SDMA, anti-Vinculin or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the PRMT5 inhibitor (and a DMSO vehicle control) for 72-96 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading. Quantify band intensities to determine the dose-dependent reduction in global SDMA levels.
References
- 1. benchchem.com [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 function and targeting in cancer [cell-stress.com]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 6-Bromo-1-chlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of 6-Bromo-1-chlorophthalazine via palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex heterocyclic compounds, including intermediates for targeted therapies. The methodologies described herein focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering a robust toolkit for creating carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Overview of Cross-Coupling Reactions on this compound
This compound possesses two distinct halogenated positions amenable to selective functionalization. The chloro group at the 1-position is generally more susceptible to nucleophilic aromatic substitution, while the bromo group at the 6-position is an ideal handle for various palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled elaboration of the phthalazine core.
The palladium-catalyzed cross-coupling reactions discussed—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—are foundational transformations in modern organic synthesis.[1][2] They proceed through a common catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to the aryl bromide. Subsequent transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), followed by reductive elimination, yields the desired product and regenerates the active catalyst.
Data Presentation: A Comparative Summary of Reaction Conditions
The following tables summarize representative conditions for the palladium-catalyzed cross-coupling reactions of this compound. These conditions are based on established protocols for structurally similar bromo-substituted N-heterocycles and provide a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 80-100 | 3-12 | 75-90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 80-95 |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 70-85 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 6 | 65-80 |
Table 2: Sonogashira Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | RT-50 | 6-20 | 80-95 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPEA | THF | RT | 20 | 75-90 |
| 1-Hexyne | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH | DMF | 60 | 12 | 70-85 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | Toluene | 50 | 18 | 60-75 |
Table 3: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 90-110 | 12-24 | 70-90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 65-85 |
| Benzylamine | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ | Toluene | 100 | 16 | 75-90 |
| Ammonia (equivalent) | Pd₂(dba)₃ (2.5) | Josiphos (5) | LHMDS | 1,4-Dioxane | 100 | 12-16 | 60-75 |
Experimental Protocols
The following are detailed, representative protocols for performing palladium-catalyzed cross-coupling reactions with this compound.
General Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/H₂O or DME/H₂O, typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
General Sonogashira Coupling Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents, also can serve as solvent)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert gas (argon or nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add the anhydrous solvent (e.g., toluene) to dissolve the solids.
-
Add the amine base (e.g., triethylamine, 3 eq.).
-
Add the terminal alkyne (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 2-5 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles and a general experimental workflow for the palladium-catalyzed cross-coupling reactions of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes: 6-Bromo-1-chlorophthalazine in Agrochemical Research
References
- 1. Manufacturing Approaches of New Halogenated Agrochemicals [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo-1-chloro-phthalazine 97% | CAS: 470484-70-9 | AChemBlock [achemblock.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 470484-70-9 [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. echemi.com [echemi.com]
Experimental procedure for the synthesis of aminophthalazine derivatives
These application notes provide detailed experimental protocols for the synthesis of aminophthalazine derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their roles as anticancer agents and enzyme inhibitors.[1][2] The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of several biologically active molecules.[3][4] Aminophthalazine derivatives, in particular, are featured in various commercial drugs for conditions like heart failure and are being actively investigated as VEGFR-2 inhibitors for targeted cancer therapy.[1][2] The synthetic procedures detailed herein describe common and effective methods for preparing these valuable compounds.
Method A: Palladium-Catalyzed Amination of 4-Bromophthalazinones
This protocol describes the synthesis of 4-aminophthalazin-1(2H)-ones from 4-bromophthalazinone precursors using a palladium-catalyzed cross-coupling reaction. This method is highly versatile, allowing for the introduction of a wide range of alkyl and aryl amines in good yields.[2]
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, add the 4-bromophthalazinone derivative (1.0 equiv.), the corresponding amine (1.2-1.5 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol %), and a ligand like Xantphos (7.5 mol %).
-
Solvent and Base: Add a suitable solvent, such as dioxane or toluene, followed by a base, typically Cs₂CO₃ (2.0 equiv.).
-
Reaction Conditions: Seal the flask and heat the reaction mixture with stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure aminophthalazinone derivative.[2]
Reaction Data:
| Product | Amine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | m.p. (°C) |
| 5a | Morpholine | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 18 | 77 | 135-136 |
| 5d | Cyclohexylamine | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 18 | 85 | 84-86 |
| 5h | 4-Methoxybenzylamine | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 18 | 65 | 108-110 |
| Data sourced from Beilstein J. Org. Chem. 2021, 17, 558–568.[5] |
Synthesis Workflow (Method A)
Method B: Nucleophilic Substitution of 1-Chlorophthalazines
This protocol details the synthesis of 1-amino-4-arylphthalazine derivatives via the reaction of a 1-chlorophthalazine precursor with various amines. This method is a straightforward and effective way to introduce amino substituents to the phthalazine core.[3][6]
Experimental Protocol:
-
Reaction Setup: To a solution of the 1-chlorophthalazine derivative (1.0 equiv.) in a suitable solvent like acetone or benzene, add the desired amine (3.0 equiv.).[6][7]
-
Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid (HCl) (1 drop).[6]
-
Reaction Conditions: Heat the mixture to reflux for a period ranging from 3 to 15 hours. The progress of the reaction should be monitored by TLC.[3][6]
-
Workup: After completion, cool the reaction mixture. If a precipitate (phthalazine hydrochloride) forms, it can be separated by filtration.[3]
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude solid. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1-aminophthalazine derivative.[7]
Reaction Data:
| Starting Material | Amine | Solvent | Time (h) | Yield (%) |
| 1-Chloro-4-(2'-thienyl)phthalazine | Piperidine | Acetone | 3 | 84 |
| 1-Chloro-4-(2'-thienyl)phthalazine | Aniline | Acetone | 10 | 72 |
| 1-Chloro-4-(2'-thienyl)phthalazine | p-Toluidine | Acetone | 15 | 65 |
| Data sourced from Arkivoc 2003, (xi) 14-21.[3] |
Synthesis Pathway (Method B)
Method C: Synthesis of Phthalazinone Core from 2-Acylbenzoic Acids
This foundational method constructs the phthalazin-1(2H)-one scaffold, a common precursor for many aminophthalazine derivatives. The process involves the condensation of a 2-acylbenzoic acid with hydrazine.[7][8]
Experimental Protocol:
-
Reaction Setup: Dissolve the 2-acylbenzoic acid derivative (e.g., 2-(4-amino-benzoyl)-benzoic acid) (1.0 equiv.) in a suitable solvent such as absolute ethanol.[7]
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O) in excess to the solution.[7][8]
-
Reaction Conditions: Heat the reaction mixture to reflux for approximately 6 hours.[7]
-
Workup: After the reaction period, cool the mixture. A precipitate will typically form.
-
Purification: Collect the precipitated solid by filtration. Wash the solid with a suitable solvent (e.g., water, cold ethanol) and then recrystallize it from a solvent system like dimethylformamide/water to obtain the pure phthalazinone product.[7] This phthalazinone can then be halogenated and used in Method A or B to produce aminophthalazine derivatives.
Reaction Data:
| Starting Material | Reagent | Solvent | Time (h) | Yield (%) | m.p. (°C) |
| 2-(4-Amino-benzoyl)-benzoic acid | Hydrazine Hydrate | Absolute Ethanol | 6 | 50 | 250-252 |
| (Z)-3-benzylidene-2-(quinolin-8-yl)isoindolin-1-one* | Hydrazine Hydrate / NaOH | Ethanol (Microwave) | 1 | 95 | - |
| This is a related but more complex synthesis leading to a 4-benzylphthalazin-1(2H)-one.[8] | |||||
| Data for the first entry sourced from IJSRE 2014, 2(3), 316-330.[7] |
References
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. jocpr.com [jocpr.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. mdpi.org [mdpi.org]
- 7. iiste.org [iiste.org]
- 8. The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-1-chlorophthalazine
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of 6-Bromo-1-chlorophthalazine following its synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
While specific impurities depend on the synthetic route, potential contaminants may include:
-
Starting Materials: Unreacted 6-bromophthalazin-1(2H)-one.
-
Over-brominated species: Di-brominated phthalazine derivatives.
-
Hydrolysis products: Conversion of the chloro group back to a hydroxyl group, forming 6-bromophthalazin-1(2H)-one.
-
Residual Solvents: Solvents used in the synthesis and work-up, such as phosphorus oxychloride (POCl₃), ethyl acetate, or dioxane.
Q2: What is a general work-up procedure after the synthesis of this compound?
A common work-up procedure, adapted from the synthesis of similar phthalazine derivatives, involves quenching the reaction mixture, extraction, and washing.[1]
-
Quenching: Carefully and slowly pour the reaction mixture (e.g., from a POCl₃ reaction) onto crushed ice or into cold water to decompose the excess chlorinating agent.
-
Neutralization: Neutralize the acidic solution with a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is neutral.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Q3: What are the recommended methods for purifying crude this compound?
The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize | - Solvent is too non-polar, or the product is too soluble.- Supersaturation has not been achieved. | - Add a co-solvent (anti-solvent) dropwise until turbidity persists.- Cool the solution in an ice bath or freezer.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure product. |
| Oily residue forms instead of crystals | - The melting point of the product is lower than the boiling point of the solvent.- Presence of significant impurities. | - Use a lower-boiling point solvent.- Purify the crude product by column chromatography before recrystallization. |
| Low recovery of pure product | - Too much solvent was used.- The product is significantly soluble in the cold solvent. | - Concentrate the filtrate and cool to obtain a second crop of crystals.- Choose a solvent in which the product has lower solubility at cold temperatures. |
| Colored impurities in the final product | - Impurities are co-crystallizing with the product. | - Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a preliminary purification by column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities | - Incorrect eluent system (polarity is too high or too low).- Column was not packed properly. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots.- Ensure the silica gel is packed uniformly without any cracks or channels. |
| Product does not elute from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| Product elutes too quickly with the solvent front | - The eluent is too polar. | - Decrease the polarity of the eluent system. |
| Streaking or tailing of the product band | - The compound is acidic or basic and is interacting strongly with the silica gel.- The sample was not loaded in a concentrated band. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Dissolve the sample in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization
While a specific solvent for this compound is not explicitly documented in the provided search results, a good starting point for solvent screening would be solvents like ethanol, isopropanol, acetonitrile, or toluene, or mixtures such as ethyl acetate/hexanes.
Methodology:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent.
-
If the solution is colored, and the pure compound is known to be colorless, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
An appropriate eluent system should be determined by TLC analysis. A common starting point for compounds of similar polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.
Methodology:
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting with the determined solvent system, starting with a lower polarity and gradually increasing the polarity if necessary to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Parameter | Value | Source |
| Purity (Commercial) | 97% - 98% | [2] |
| Appearance | Pale-yellow to Yellow-brown Solid | [3] |
| Molecular Formula | C₈H₄BrClN₂ | [4] |
| Molecular Weight | 243.49 g/mol | [2] |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Optimizing the Synthesis of 6-Bromo-1-chlorophthalazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-Bromo-1-chlorophthalazine. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help overcome common challenges and improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed synthetic route involves a two-step process. The first step is the synthesis of the precursor, 6-bromo-1(2H)-phthalazinone. This is typically achieved through the condensation of 4-bromophthalic anhydride or a related derivative with hydrazine hydrate. The second step is the chlorination of 6-bromo-1(2H)-phthalazinone, commonly using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: I am experiencing a very low yield for the chlorination step. What are the likely causes?
A2: Low yields in the chlorination of 6-bromo-1(2H)-phthalazinone are a common issue. Several factors can contribute to this, including:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient heating, short reaction time, or inadequate amount of the chlorinating agent.
-
Side reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
-
Hydrolysis of the product: this compound is susceptible to hydrolysis back to the starting phthalazinone, especially during the work-up procedure.
-
Purity of the starting material: Impurities in the 6-bromo-1(2H)-phthalazinone can interfere with the reaction.
-
Moisture: The presence of moisture can decompose the chlorinating agent (e.g., POCl₃) and lead to the formation of unwanted byproducts.
Q3: What are the typical byproducts in the synthesis of this compound?
A3: During the chlorination of 6-bromo-1(2H)-phthalazinone with POCl₃, several byproducts can be formed. The most common is the unreacted starting material. Other potential byproducts may arise from side reactions, although specific characterization is not extensively reported in the literature. During the synthesis of the precursor, 6-bromo-1(2H)-phthalazinone, regioisomers can be a potential impurity if the starting brominated phthalic acid derivative is not pure.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound can be challenging due to its reactivity. A common method involves careful work-up to remove the excess chlorinating agent and byproducts. This is often followed by recrystallization from a suitable solvent or column chromatography on silica gel. It is crucial to handle the product quickly and under anhydrous conditions to minimize hydrolysis. One reported method involves dissolving the crude product in 6 N hydrochloric acid, filtering, and then neutralizing the filtrate with a base like potassium hydroxide solution at a low temperature (<15°C) to precipitate the purified product.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination of 6-bromo-1(2H)-phthalazinone
A persistently low yield is a primary obstacle in this synthesis. A patent describing a similar synthesis of a related compound reported a yield of only 24.3%.[2] This troubleshooting guide provides a systematic approach to identify and address the root causes of low product formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Verify Reagent and Solvent Quality:
-
Starting Material Purity: Ensure the 6-bromo-1(2H)-phthalazinone is pure and free from isomeric impurities. Use techniques like NMR or LC-MS to verify its identity and purity.
-
Chlorinating Agent: Use fresh, high-quality phosphorus oxychloride (POCl₃). Old or improperly stored POCl₃ can degrade, leading to lower reactivity.
-
Solvent Anhydrousness: Ensure all solvents used are strictly anhydrous. Moisture will react with POCl₃, reducing its effectiveness and generating acidic byproducts that can complicate the reaction.[3]
-
-
Review Reaction Conditions:
-
Reaction Temperature and Time: The chlorination reaction often requires heating. If the reaction is incomplete, consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS.
-
Stoichiometry: A significant excess of POCl₃ may be necessary to drive the reaction to completion. Experiment with increasing the equivalents of POCl₃.
-
Use of a Base: The addition of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), can facilitate the reaction by neutralizing the HCl generated.
-
-
Analyze Work-up and Purification Procedure:
-
Quenching: The work-up procedure is critical. Quenching the reaction mixture by pouring it onto ice or cold water can lead to hydrolysis of the product back to the starting material. Consider quenching at very low temperatures and with rapid extraction into an organic solvent.
-
Extraction: Use anhydrous organic solvents for extraction and dry the combined organic layers thoroughly before concentrating.
-
Purification: If using column chromatography, work quickly to minimize contact time with the silica gel, which can be acidic and promote hydrolysis. Consider using a neutral or basic alumina for chromatography.
-
Issue 2: Formation of Impurities and Purification Challenges
The presence of impurities complicates the isolation of the desired product and can affect its use in subsequent steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity issues.
Detailed Steps:
-
Identify the Impurity:
-
Use analytical techniques such as NMR and LC-MS to identify the structure of the major impurities. Knowing the identity of the impurity will help in devising a strategy to avoid its formation or to remove it.
-
-
Address Unreacted Starting Material:
-
If the primary impurity is the starting 6-bromo-1(2H)-phthalazinone, refer to the troubleshooting guide for low yield to drive the reaction to completion.
-
-
Minimize Side-Reaction Products:
-
If other byproducts are identified, consider modifying the reaction conditions. Lowering the reaction temperature may improve selectivity. Alternatively, exploring other chlorinating agents such as thionyl chloride (SOCl₂) with a catalytic amount of DMF could be an option.
-
-
Optimize Purification:
-
Recrystallization: Systematically screen for a suitable recrystallization solvent or solvent system.
-
Column Chromatography: If recrystallization is not effective, optimize the column chromatography conditions. This could involve trying different solvent systems (e.g., gradients of hexanes and ethyl acetate) or using a different stationary phase (e.g., neutral alumina instead of silica gel).
-
Data Presentation
Table 1: Illustrative Optimization of Chlorinating Agent and Temperature
| Entry | Chlorinating Agent | Equivalents | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 1 | POCl₃ | 3 | 80 | 4 | 35 |
| 2 | POCl₃ | 5 | 80 | 4 | 55 |
| 3 | POCl₃ | 5 | 100 | 4 | 70 |
| 4 | POCl₃ | 5 | 120 | 2 | 65 (decomposition) |
| 5 | SOCl₂/cat. DMF | 3 | 80 | 6 | 60 |
Table 2: Illustrative Effect of Base and Solvent on Yield
| Entry | Chlorinating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Illustrative Yield (%) |
| 1 | POCl₃ (5 eq.) | None | Toluene | 100 | 70 |
| 2 | POCl₃ (5 eq.) | Et₃N (1.2 eq.) | Toluene | 100 | 85 |
| 3 | POCl₃ (5 eq.) | DIPEA (1.2 eq.) | Toluene | 100 | 88 |
| 4 | POCl₃ (5 eq.) | None | Acetonitrile | 80 | 65 |
| 5 | POCl₃ (5 eq.) | Et₃N (1.2 eq.) | Acetonitrile | 80 | 80 |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1(2H)-phthalazinone (Precursor)
This protocol is a general procedure based on the synthesis of similar phthalazinone derivatives.[4]
Materials:
-
4-Bromophthalic anhydride
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a solution of 4-bromophthalic anhydride (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 6-bromo-1(2H)-phthalazinone.
Protocol 2: Synthesis of this compound
This protocol is adapted from a procedure for a similar compound and should be optimized for best results.[2]
Materials:
-
6-bromo-1(2H)-phthalazinone
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N) (optional)
-
Toluene (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flask charged with 6-bromo-1(2H)-phthalazinone (1.0 eq), add anhydrous toluene.
-
Add phosphorus oxychloride (5.0 eq) to the suspension.
-
If using a base, add triethylamine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 4 hours, or until TLC/LC-MS analysis indicates completion.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
References
Common side products in 6-Bromo-1-chlorophthalazine synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1-chlorophthalazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the chlorination of 6-Bromophthalazin-1(2H)-one using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction typically involves heating the starting material in an excess of POCl₃.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The main side products encountered during the synthesis of this compound are:
-
Unreacted Starting Material: 6-Bromophthalazin-1(2H)-one may remain if the reaction does not go to completion.
-
Dichlorinated Byproduct: 6-Bromo-1,4-dichlorophthalazine can be formed, particularly if the reaction temperature is too high or the reaction time is excessively long.
-
Hydrolysis Product: The desired product, this compound, is susceptible to hydrolysis, which can revert it back to the starting material, 6-Bromophthalazin-1(2H)-one, especially during aqueous workup under acidic conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the chlorination reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot (6-Bromophthalazin-1(2H)-one) and the appearance of the product spot (this compound) indicate the progression of the reaction. It is advisable to run a co-spot with the starting material to accurately track its consumption.
Q4: What is a typical yield for this synthesis?
A4: While yields can vary depending on the specific reaction conditions and scale, the yield for the synthesis of a structurally similar compound, 6-Bromo-4-chlorophthalazin-1(2H)-one, from 6-bromo-2,3-dihydro-phthalazine-l,4-dione with POCl₃ has been reported to be around 24.3%.[1] Optimizing reaction conditions is crucial for maximizing the yield of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Ensure the reaction is heated at a sufficient temperature and for an adequate duration. Monitor the reaction by TLC until the starting material is consumed. Use a sufficient excess of POCl₃. |
| Hydrolysis of the product during workup. | During the workup, pour the reaction mixture onto crushed ice and neutralize the acidic solution with a base like sodium bicarbonate or sodium carbonate solution. Maintain a low temperature during the initial phase of the workup. | |
| Presence of unreacted 6-Bromophthalazin-1(2H)-one in the final product | Insufficient reaction time or temperature. | Increase the reaction time or temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Inefficient purification. | Purify the crude product by recrystallization or column chromatography. (See purification protocols below). | |
| Formation of 6-Bromo-1,4-dichlorophthalazine | Excessive heating or prolonged reaction time. | Carefully control the reaction temperature and time. Monitor the reaction by TLC to avoid over-reaction. |
| Presence of 6-bromophthalazine-1,4-dione in the starting material. | Ensure the purity of the starting 6-Bromophthalazin-1(2H)-one. | |
| Product decomposes or appears discolored | Harsh reaction or workup conditions. | Avoid excessively high temperatures during the reaction and workup. Ensure prompt neutralization and extraction after quenching the reaction. |
| Residual acidic impurities. | Wash the organic extracts thoroughly with a saturated sodium bicarbonate solution and then with brine. |
Data Presentation
Table 1: Physical Properties of this compound and Common Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₈H₄BrClN₂ | 243.49 | Not explicitly found | Pale-yellow to yellow-brown solid |
| 6-Bromophthalazin-1(2H)-one | C₈H₅BrN₂O | 225.04 | Not explicitly found | Yellow solid/White solid |
| 6-Bromo-1,4-dichlorophthalazine | C₈H₃BrCl₂N₂ | 277.93 | Not explicitly found | Data not available |
Experimental Protocols
Synthesis of this compound
This protocol is based on general procedures for the chlorination of phthalazinones.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Bromophthalazin-1(2H)-one (1 equivalent).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
1. Recrystallization:
-
Solvent Selection: Based on the purification of similar compounds, suitable solvents for recrystallization could include ethanol, isopropanol, or a mixture of ethyl acetate and hexane. The ideal solvent will dissolve the product at an elevated temperature and allow it to crystallize upon cooling, while leaving the impurities dissolved.
-
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
2. Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity) is a good starting point for separating the less polar 6-Bromo-1,4-dichlorophthalazine from the more polar this compound and the highly polar unreacted 6-Bromophthalazin-1(2H)-one.
-
Procedure: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the prepared silica gel column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.
Mandatory Visualization
Caption: Synthesis pathway and formation of common side products.
Caption: Troubleshooting workflow for product purification.
References
Improving the regioselectivity of substitution on 6-Bromo-1-chlorophthalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of substitution reactions on 6-Bromo-1-chlorophthalazine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic substitution on this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the substitution is generally expected to occur selectively at the 6-position (C-Br bond). This is because the Carbon-Bromine bond is weaker and therefore more reactive towards oxidative addition to the palladium(0) catalyst compared to the Carbon-Chlorine bond.[1][2] The general order of reactivity for aryl halides in these reactions is C-I > C-Br > C-OTf > C-Cl.[2]
Q2: Can substitution be directed to the 1-position (C-Cl bond) instead?
A2: While substitution at the C-Br bond is generally favored, achieving substitution at the C-Cl bond first is challenging but may be possible under specific conditions. This would typically require a catalyst system that has a higher affinity for the C-Cl bond or conditions that deactivate the C-Br bond. However, the more common strategy is to first react at the C-Br position and then perform a second, usually more forcing, reaction at the C-Cl position.
Q3: What are the key factors influencing the regioselectivity of the substitution?
A3: The primary factors influencing regioselectivity are:
-
Nature of the Halogen: The inherent difference in bond dissociation energy between C-Br and C-Cl bonds is the most significant factor.[1]
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can influence the rate of oxidative addition at each position. Bulky, electron-rich ligands are often crucial for activating the less reactive C-Cl bond.[3]
-
Reaction Temperature: Higher temperatures can sometimes lead to the reaction of the less reactive C-Cl bond, potentially leading to double substitution or loss of selectivity.
-
Electronic Effects: The electronic properties of the phthalazine ring system itself can influence the reactivity of each position, although the halogen's identity is typically the dominant factor in palladium-catalyzed reactions.
Q4: Are there any common side reactions to be aware of?
A4: Yes, common side reactions include:
-
Double Substitution: If the reaction conditions are too harsh (e.g., high temperature, long reaction time, high catalyst loading), substitution at both the C-1 and C-6 positions can occur.
-
Hydrodehalogenation: This is the replacement of a halogen with a hydrogen atom, which can occur as a side reaction, particularly in the presence of a hydrogen source and a highly active catalyst.
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide can sometimes be observed.
Troubleshooting Guides
Issue 1: Poor or No Reaction at the C-6 Position
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the use of a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is more air-stable. |
| Inappropriate Ligand | For Suzuki or Buchwald-Hartwig reactions, ensure the use of a suitable phosphine ligand. For challenging couplings, consider more specialized, bulky, and electron-rich ligands like XPhos or SPhos.[4] |
| Insufficient Base | The choice and amount of base are critical. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, or Cs₂CO₃. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required.[3][5] |
| Low Reaction Temperature | While selectivity is a concern, the reaction may require a certain temperature to proceed at a reasonable rate. Incrementally increase the reaction temperature (e.g., in 10 °C steps) and monitor for product formation. |
| Poor Solvent Quality | Use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions. Toluene and dioxane are common solvents for these types of reactions.[4] |
Issue 2: Lack of Regioselectivity (Substitution at both C-1 and C-6)
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Reduce the reaction temperature. Start at a lower temperature (e.g., 80 °C) and monitor the reaction progress. Higher temperatures can overcome the activation barrier for C-Cl bond cleavage. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further reaction at the C-1 position. |
| High Catalyst Loading | Reduce the amount of palladium catalyst and ligand. Higher catalyst concentrations can sometimes lead to lower selectivity. |
| Highly Active Catalyst System | If using a very active catalyst/ligand combination designed for C-Cl bond activation, consider switching to a less reactive system that will be more selective for the C-Br bond. |
Data Presentation
Table 1: General Comparison of C-Br vs. C-Cl Reactivity in Palladium-Catalyzed Cross-Coupling
| Parameter | C-Br Bond | C-Cl Bond | Reference |
| Bond Dissociation Energy | Lower | Higher | [1] |
| Rate of Oxidative Addition | Faster | Slower | [2] |
| Typical Reaction Conditions | Milder | More Forcing | [1] |
| Catalyst/Ligand Requirements | Standard systems often suffice | Often requires bulky, electron-rich ligands | [3] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the Pd(PPh₃)₄ catalyst (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-6 Position
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to a Schlenk tube.
-
Add the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Logical workflow for achieving regioselective substitution on this compound.
Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe handling and storage procedures for 6-Bromo-1-chlorophthalazine
This guide provides comprehensive safety protocols, troubleshooting, and frequently asked questions for the handling and storage of 6-Bromo-1-chlorophthalazine, catering to researchers, scientists, and professionals in drug development.
Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to safety guidelines is crucial to ensure a safe laboratory environment.
Hazard Identification and Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictogram: GHS07 (Exclamation Mark)
Experimental Protocol: Safe Handling Procedure
Objective: To outline a standardized procedure for the safe handling of this compound to minimize exposure and risk.
Materials:
-
This compound
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Lab coat
-
Fume hood
-
Spatula and weighing paper
-
Appropriate waste container
Procedure:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[1][2]
-
Weighing and Transfer:
-
Carefully open the container to avoid creating dust.
-
Use a clean spatula to transfer the desired amount of the compound onto weighing paper.
-
If transferring to a reaction vessel, do so slowly and carefully to prevent splashing or aerosol formation.[1]
-
-
Dissolution (if applicable): When dissolving the compound, add the solvent to the solid slowly while stirring in a closed or contained system if possible.
-
Post-Handling:
-
Thoroughly clean the spatula and work area with an appropriate solvent.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
-
Waste Disposal: Dispose of contaminated materials (e.g., weighing paper, gloves) and excess this compound in a designated hazardous waste container in accordance with local, state, and federal regulations.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Skin Contact | Direct contact with the solid or a solution. | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Accidental Eye Contact | Splash or airborne particles entering the eye. | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation of Dust | Improper handling outside of a fume hood. | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Accidental Ingestion | Contamination of hands, food, or drink. | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Accidental dropping or mishandling of the container. | Evacuate the area. Wear appropriate PPE. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow your institution's emergency spill response procedures.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: The primary hazards are that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][3][4]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: You should always wear a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles or a face shield.[1][2]
Q3: How should I store this compound?
A3: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend storage in an inert atmosphere at 2-8°C, while others state room temperature is acceptable.[2][3][4] Always check the supplier's specific recommendations.
Q4: What should I do in case of a small spill?
A4: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Gently sweep up the solid material, trying to minimize dust, and place it into a sealed container for proper waste disposal.[1]
Q5: Are there any known incompatibilities for this chemical?
A5: The safety data sheets recommend storing it away from incompatible materials, though specific incompatibilities are not listed.[1] As a general precaution, avoid strong oxidizing agents, strong acids, and strong bases.
Q6: What is the proper first aid procedure for ingestion?
A6: If ingested, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Visual Workflow for Safe Handling and Storage
Caption: Logical workflow for the safe handling and storage of this compound.
References
Troubleshooting guide for failed Suzuki reactions with 6-Bromo-1-chlorophthalazine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing Suzuki-Miyaura cross-coupling reactions with 6-Bromo-1-chlorophthalazine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not working. I am only recovering starting material. What are the likely causes and how can I fix it?
A1: A complete lack of reactivity in a Suzuki coupling with this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Inactive Catalyst: The Palladium(0) active species may not be forming. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ. Ensure your phosphine ligand is not oxidized and that your solvents are properly degassed to remove oxygen, which can deactivate the catalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst system (e.g., a Buchwald precatalyst) that readily forms the active catalytic species.[1][2]
-
Insufficient Temperature: The oxidative addition of the C-Br bond to the palladium center is the first step in the catalytic cycle and can be slow.[2] Gradually increasing the reaction temperature, for instance to 80-100 °C, can facilitate this step.
-
Improper Base Selection: The base is crucial for activating the boronic acid for transmetalation.[3][4] If you are using a weak base like Na₂CO₃, it might not be sufficient. Consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The solubility of the base is also important; using a mixture of an organic solvent and water can help dissolve inorganic bases.
-
Poor Solubility: this compound or your boronic acid partner may have poor solubility in the chosen solvent, preventing them from participating in the reaction. Try screening different solvents like dioxane, THF, DMF, or toluene, often with a small amount of water to aid in dissolving the base.[2]
Q2: I am getting a very low yield of my desired product. What are the common reasons for this and how can I improve it?
A2: Low yields are a common issue and can often be resolved by optimizing the reaction parameters.
-
Suboptimal Catalyst/Ligand Combination: The choice of ligand is critical. For a heteroaromatic substrate like this compound, standard ligands like PPh₃ may not be optimal.[1] Screening a variety of electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve the yield.[3][5][6]
-
Side Reactions: Several side reactions can consume your starting materials and reduce the yield of the desired product. The most common are:
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially at elevated temperatures. Using a more stable boronic ester (e.g., a pinacol ester) or using milder conditions can mitigate this.[7]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[2] Thoroughly degassing your reaction mixture is crucial.
-
Dehalogenation: The bromine atom can be replaced by a hydrogen atom. This can happen if a palladium-hydride species is formed. The choice of base and solvent can influence this side reaction.
-
-
Insufficient Reaction Time: The reaction may simply be slow. Monitor the reaction progress over a longer period using TLC or LC-MS to ensure it has gone to completion.
Q3: I am observing the formation of a byproduct where the bromine atom has been replaced by hydrogen (dehalogenation). How can I prevent this?
A3: Dehalogenation is a known side reaction in Suzuki couplings, particularly with heteroaromatic halides. It occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with the phthalazine substrate.
-
Optimize the Base: Strong bases, especially alkoxides, can sometimes promote the formation of palladium-hydride species. Switching to a weaker inorganic base like K₂CO₃ or K₃PO₄ may reduce dehalogenation.
-
Change the Solvent: Some solvents, particularly alcohols, can act as a source of hydride. Using aprotic solvents like dioxane, THF, or toluene is recommended.
-
Ligand Choice: The choice of ligand can also influence the rate of dehalogenation relative to the desired cross-coupling. Screening different ligands is advisable.
Q4: My reaction is giving a mixture of products, with coupling at both the bromo and chloro positions. How can I achieve selective coupling at the 6-bromo position?
A4: Achieving selectivity in dihalogenated substrates relies on the differential reactivity of the carbon-halogen bonds. In general, the order of reactivity for oxidative addition to Pd(0) is C-I > C-Br > C-Cl.[4] Therefore, selective coupling at the more reactive C-Br bond over the C-Cl bond is expected.
-
Milder Reaction Conditions: To enhance selectivity, use the mildest possible reaction conditions that still allow for the reaction to proceed at the C-Br bond. This includes using a lower temperature and a less active catalyst system if necessary.
-
Choice of Catalyst and Ligand: Some catalyst systems are known to be more selective for C-Br bond activation. Palladium complexes with bulky, electron-rich phosphine ligands often show good selectivity.[8] Avoid highly active catalyst systems that might be capable of activating the stronger C-Cl bond, especially at higher temperatures.
-
Reaction Time: Monitor the reaction carefully and stop it once the starting material is consumed to prevent subsequent reaction at the C-Cl position.
Summary of Recommended Starting Conditions
The following table provides a starting point for the optimization of your Suzuki reaction with this compound. These are general conditions and may require further refinement for your specific boronic acid coupling partner.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |
| Palladium Source | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | Pd(PPh₃)₄ is a common Pd(0) source. PdCl₂(dppf) is a stable Pd(II) precatalyst. Buchwald precatalysts are often highly active for challenging substrates.[5][6] |
| Catalyst Loading | 2-5 mol% | 1-10 mol% | Higher loading may be needed for less reactive partners, but increases cost and potential for side reactions. |
| Ligand | PPh₃ or dppf | XPhos, SPhos, P(t-Bu)₃, cataCXium A | Bulky, electron-rich ligands often improve reaction rates and yields for heteroaromatic halides.[5][6] |
| Ligand/Pd Ratio | 2:1 to 4:1 (for Pd(OAc)₂ or Pd₂(dba)₃) | 1:1 to 4:1 | An excess of ligand is often used to stabilize the catalyst and prevent decomposition. |
| Boronic Acid | 1.1 - 1.5 equivalents | 1.0 - 2.0 equivalents | A slight excess is used to drive the reaction to completion and account for potential protodeboronation.[7] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Cs₂CO₃, Na₂CO₃, KF | The choice of base is critical and often needs to be screened. K₃PO₄ is often a good choice for challenging couplings.[3][4] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O, DMF | A mixture of an aprotic organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[2] |
| Temperature | 80-90 °C | Room Temperature to 110 °C | Higher temperatures can increase the reaction rate but may also lead to more side reactions and decomposition. |
| Reaction Time | 12-24 hours | 2-48 hours | Monitor by TLC or LC-MS to determine the optimal reaction time. |
Standard Experimental Protocol
This is a general protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It should be adapted and optimized for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki reaction of this compound.
Caption: Troubleshooting workflow for Suzuki reactions.
References
How to prevent decomposition of 6-Bromo-1-chlorophthalazine during reactions?
Welcome to the technical support center for 6-Bromo-1-chlorophthalazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent and to troubleshoot common issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a dihalogenated phthalazine derivative. It serves as a key building block in medicinal chemistry, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted cancer therapies.[1][2][3][4][5] Its two distinct halogen atoms at positions 1 and 6 allow for sequential, site-selective functionalization, making it a versatile intermediate in the development of complex molecular architectures.
Q2: What are the main stability concerns and potential decomposition pathways for this compound?
The phthalazine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack. The primary stability concerns for this compound during reactions include:
-
Hydrolysis: The chlorine atom at the 1-position is highly reactive and can be readily displaced by water or other nucleophiles, leading to the formation of the corresponding phthalazinone.
-
Ring Opening: Under certain conditions, such as the presence of strong bases or electron-transfer reagents, the pyridazine ring of the phthalazine core can undergo cleavage, potentially leading to the formation of phthalonitrile derivatives.
-
Dehalogenation: Reductive conditions can lead to the removal of one or both halogen atoms.
-
Thermal Decomposition: While specific data is limited, high reaction temperatures may contribute to degradation of the phthalazine ring system.
Q3: Which halogen is more reactive in cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This allows for chemoselective reactions, where the bromine at the 6-position can be selectively coupled while leaving the chlorine at the 1-position intact for subsequent transformations.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material is recovered unchanged.
-
Only a small amount of the desired product is formed.
-
Formation of de-brominated or de-chlorinated byproducts.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a more active, air-stable precatalyst. |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. For challenging substrates, consider using bulky, electron-rich ligands like SPhos or XPhos to promote oxidative addition. |
| Base Incompatibility | Strong bases can cause decomposition of the phthalazine ring. Use milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxides like NaOtBu if decomposition is observed. |
| Low Reaction Temperature | While high temperatures can cause decomposition, the reaction may not proceed if the temperature is too low. Gradually increase the temperature, monitoring for product formation and decomposition. |
| Solvent Effects | The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A mixture of an organic solvent with water is often necessary for the base to be effective. |
Issue 2: Formation of Multiple Products and Byproducts
Symptoms:
-
TLC or LC-MS analysis shows a complex mixture of products.
-
Isolation of the desired product is difficult.
-
Presence of di-substituted, mono-substituted (at either halogen), and dehalogenated products.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Lack of Chemoselectivity | To favor reaction at the C-Br bond, use milder reaction conditions (lower temperature, weaker base). Ligand choice can also influence selectivity. |
| Hydrolysis of C-Cl bond | Ensure anhydrous conditions if the reaction is sensitive to water. Use dried solvents and reagents. |
| Phthalazine Ring Opening | Avoid harsh bases and excessively high temperatures. If ring-opened byproducts (e.g., phthalonitriles) are detected, screen for milder reaction conditions. |
| Homocoupling of Boronic Acid | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling. |
Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C-6 Position
This protocol provides a general method for the selective coupling of an arylboronic acid at the 6-position (bromo) of this compound.
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add Pd(PPh₃)₄ to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Experimental Workflow: Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Logical Relationship: Factors Affecting Reaction Success
Caption: Key factors influencing the outcome of reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Column chromatography conditions for purifying 6-Bromo-1-chlorophthalazine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 6-Bromo-1-chlorophthalazine and its derivatives. Researchers, scientists, and drug development professionals can utilize this resource to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?
A1: For the purification of this compound and its derivatives, silica gel is the most commonly used stationary phase due to its versatility and effectiveness in separating compounds with moderate polarity.[1][2] Alumina (neutral or basic) can be considered as an alternative, particularly if the derivatives are sensitive to the acidic nature of silica gel.[1][3]
Q2: How do I determine the appropriate mobile phase for my column?
A2: The ideal mobile phase (eluent) should be selected based on Thin Layer Chromatography (TLC) analysis.[4] The goal is to find a solvent system that provides a good separation of your target compound from impurities, with a retention factor (Rf) value for the desired product ideally between 0.2 and 0.4 for effective column separation. A common starting point for phthalazine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[5][6][7]
Q3: What are some typical mobile phase compositions used for phthalazine derivatives?
A3: While the optimal composition will vary depending on the specific derivative, common solvent systems for phthalazine and related heterocyclic compounds include:
-
Petroleum Ether/Ethyl Acetate mixtures[5]
-
Dichloromethane/Methanol gradients for more polar derivatives.
It is recommended to start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
Q4: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
A4: If your compound is very polar and does not move from the baseline, you can try adding a small percentage of a more polar solvent like methanol or ethanol to your mobile phase. For instance, a mixture of dichloromethane and methanol is often effective for highly polar compounds. Alternatively, using a more polar stationary phase like alumina or considering reverse-phase chromatography might be necessary.[1]
Q5: I am observing streaking of my compound on the TLC plate and the column. How can I resolve this?
A5: Streaking can be caused by several factors, including compound overloading, interactions with an acidic stationary phase, or poor solubility in the mobile phase. To address this, you can try:
-
Reducing the amount of sample loaded onto the column.
-
Adding a small amount of a polar solvent like methanol to the mobile phase to improve solubility.
-
Deactivating the silica gel by adding a small percentage of triethylamine to the mobile phase to neutralize acidic sites, which is particularly useful for nitrogen-containing heterocyclic compounds.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography purification of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation/Overlapping Peaks | - Inappropriate mobile phase polarity.- Column overloading.- Column channeling. | - Optimize the mobile phase using TLC. A shallower gradient or isocratic elution might be necessary.- Reduce the amount of crude material loaded onto the column.- Ensure proper column packing to avoid channels. Wet packing is often preferred. |
| Product Elutes Too Quickly (Low Retention) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane). |
| Product Elutes Too Slowly or Not at All (High Retention) | - Mobile phase is not polar enough.- Compound may be degrading on the silica gel. | - Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate or methanol).- Perform a stability test of your compound on a small amount of silica gel. If degradation is observed, consider using a less acidic stationary phase like neutral alumina.[1] |
| Crystallization of Product on the Column | - Poor solubility of the product in the mobile phase. | - Switch to a solvent system where the product has better solubility.- Running the column at a slightly elevated temperature (if feasible) can sometimes help. |
| Colored Impurities Co-eluting with the Product | - Impurities have similar polarity to the product. | - Try a different solvent system to alter the selectivity.- Consider using a different stationary phase (e.g., alumina if currently using silica gel).- Recrystallization of the collected fractions may be necessary after the column. |
Experimental Protocol: A General Guideline
This protocol provides a general starting point for the purification of a this compound derivative. It is crucial to first optimize the conditions using TLC.
1. Materials and Equipment:
-
Crude this compound derivative
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[2]
-
Glass chromatography column
-
Eluent (e.g., Hexane and Ethyl Acetate)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 4:1, 1:1) to find the optimal eluent that gives an Rf of ~0.3 for the desired product.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another layer of sand on top.
-
Drain the excess solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your TLC optimization.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Process Workflow
Caption: A workflow diagram illustrating the key steps and troubleshooting points in the column chromatography purification of this compound derivatives.
References
- 1. Chromatography [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. commons.emich.edu [commons.emich.edu]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 6-Bromo-1-chlorophthalazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1-chlorophthalazine. The information is presented in a question-and-answer format to directly address potential challenges, particularly those encountered during scale-up.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields
Q1: We are experiencing significantly lower yields of this compound upon scaling up the reaction from lab (gram-scale) to pilot (kilogram-scale). What are the potential causes and solutions?
A1: Lower yields during scale-up are a common challenge and can be attributed to several factors that are more pronounced at a larger scale. These include issues with mass and heat transfer, mixing efficiency, and prolonged reaction times.
Potential Causes and Troubleshooting Steps:
-
Inefficient Heat Transfer: The conversion of the intermediate 6-bromophthalazin-1(2H)-one to the final product using phosphorus oxychloride (POCl₃) is often performed at elevated temperatures. On a larger scale, localized overheating or insufficient heating can lead to side reactions or incomplete conversion.
-
Solution: Employ a reactor with a jacketed heating system and an efficient overhead stirrer to ensure uniform temperature distribution. Monitor the internal reaction temperature closely and adjust the heating rate to maintain the optimal temperature range.
-
-
Poor Mixing: Inadequate agitation in a large reactor can result in heterogeneous reaction mixtures, leading to incomplete reactions and the formation of byproducts.
-
Solution: Use a reactor with appropriate impeller design and agitation speed to ensure thorough mixing of the reactants. For viscous reaction mixtures, consider using a more powerful stirring motor.
-
-
Extended Reaction Times: While a reaction may be complete within a few hours on a lab scale, the same transformation might require longer on a larger scale due to slower heat and mass transfer. However, excessively long reaction times at high temperatures can also lead to product degradation.
-
Solution: Monitor the reaction progress using in-process controls (e.g., TLC, HPLC, or NMR). Optimize the reaction time for the specific scale of operation to maximize product formation while minimizing degradation. A study on the chlorination of quinazolones showed that the reaction proceeds in two stages, with the final conversion to the chloroquinazoline occurring at 70-90 °C.[1] Similar temperature control is crucial for phthalazinone chlorination.
-
Issue 2: Impurity Formation
Q2: We are observing significant levels of impurities in our crude this compound, which are difficult to remove by standard purification methods. What are the likely impurities and how can we minimize their formation?
A2: Impurity profiles can change significantly with scale. Common impurities in this synthesis may include unreacted starting material, hydrolyzed intermediates, and over-chlorinated or other side-products.
Potential Impurities and Mitigation Strategies:
-
Unreacted 6-bromophthalazin-1(2H)-one: This is often due to incomplete reaction.
-
Mitigation: Ensure efficient mixing and heating as described above. A minimum of one molar equivalent of POCl₃ is often required for efficient conversion.[1]
-
-
Hydrolysis Products: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrochloric acid.[2][3][4][5] Any moisture in the reactants or solvent can lead to the hydrolysis of POCl₃ and the formation of unwanted byproducts.
-
Mitigation: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use. Handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon).
-
-
Over-chlorinated Byproducts: Although less common for this specific substrate, prolonged reaction times or excessive temperatures could potentially lead to further chlorination on the aromatic ring.
-
Mitigation: Strictly control the reaction temperature and time based on in-process monitoring.
-
Issue 3: Difficult Work-up and Product Isolation
Q3: The work-up procedure involving quenching of excess phosphorus oxychloride is proving to be challenging and hazardous on a larger scale. What are the recommended procedures for a safe and efficient work-up?
A3: Quenching excess POCl₃ is a highly exothermic process and requires careful control, especially at scale.
Recommended Work-up Procedure:
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature.
-
Quenching: Slowly and carefully add the reaction mixture to a vigorously stirred mixture of ice and a mild base like sodium bicarbonate solution. This "reverse quench" is critical for safety.
-
Temperature Control: Maintain the temperature of the quenching mixture below 20°C throughout the addition.
-
Neutralization: After the addition is complete, continue stirring until the pH of the aqueous layer is neutral or slightly basic.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Safety Precautions:
-
Always perform the quench in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves.
-
Have a suitable neutralizing agent and spill kit readily available.
Issue 4: Purification Challenges at Scale
Q4: We are struggling to achieve the desired purity of this compound on a multi-kilogram scale using column chromatography. Are there more efficient purification methods for large-scale production?
A4: While column chromatography is effective at the lab scale, it can be costly and time-consuming for large quantities.
Alternative Purification Strategies:
-
Crystallization: This is the most common and cost-effective method for purifying active pharmaceutical ingredients (APIs) at a large scale.[6][7]
-
Procedure: Dissolve the crude product in a suitable hot solvent or solvent mixture and allow it to cool slowly to induce crystallization. The choice of solvent is critical and may require screening.
-
-
Slurry Wash: Suspending the crude solid in a solvent in which the impurities are soluble but the product has low solubility can be an effective purification step.
-
Activated Carbon Treatment: This can be used to remove colored impurities.
Frequently Asked Questions (FAQs)
Q5: What are the critical process parameters to monitor during the scale-up synthesis of this compound?
A5: The critical parameters to monitor include:
-
Temperature: Both the heating medium and the internal reaction temperature.
-
Agitation Rate: To ensure proper mixing.
-
Rate of Addition: Especially during the quenching step.
-
Reaction Progress: Through in-process analytical methods.
-
pH: During the work-up and neutralization steps.
Q6: Are there any specific safety concerns associated with the use of phosphorus oxychloride at an industrial scale?
A6: Yes, phosphorus oxychloride is a highly toxic and corrosive substance that reacts violently with water.[2][3][4][5] Key safety considerations for large-scale use include:
-
Handling: Use in a closed system or a well-ventilated area with appropriate engineering controls.
-
Personal Protective Equipment (PPE): Full protective gear, including respiratory protection, is essential.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases.[3]
-
Spill Response: Have a clear and practiced spill response plan in place.
Q7: What is the typical starting material for the synthesis of this compound?
A7: The synthesis typically starts from 6-bromo-2,3-dihydrophthalazine-1,4-dione, which is then chlorinated using a reagent like phosphorus oxychloride.[8]
Q8: Can other chlorinating agents be used instead of phosphorus oxychloride?
A8: While phosphorus oxychloride is a common and effective reagent for this type of transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst (e.g., DMF) could potentially be used. However, the reaction conditions would need to be re-optimized.
Data Presentation
The following table provides a hypothetical comparison of reaction parameters for the synthesis of a chlorinated N-heterocycle, illustrating common changes observed during scale-up.
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Starting Material | 10.0 g | 10.0 kg | Ensure consistent quality and purity of raw materials. |
| Phosphorus Oxychloride | 70 mL (approx. 7 eq) | 70 L (approx. 7 eq) | Accurate dosing is critical. Excess POCl₃ can complicate work-up. |
| Reaction Temperature | 110 °C (reflux) | 105-115 °C (internal) | Precise temperature control is crucial to avoid side reactions.[1] |
| Reaction Time | 3 hours | 4-6 hours | Monitor reaction completion to avoid over-processing. |
| Typical Yield | 85-95% | 75-85% | Yields often decrease slightly on scale-up due to transfer losses and work-up inefficiencies. |
| Purification Method | Silica Gel Chromatography | Crystallization/Recrystallization | Chromatography is generally not viable for large-scale production.[6][7] |
| Final Purity | >99% | >98% | Purity specifications need to be met consistently. |
Experimental Protocols
Lab-Scale Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-bromo-2,3-dihydrophthalazine-1,4-dione (10.0 g, 41.5 mmol).
-
Addition of Reagent: Carefully add phosphorus oxychloride (70 mL, 750 mmol) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a stirred slurry of crushed ice (300 g) and saturated sodium bicarbonate solution (200 mL). Slowly and carefully, add the reaction mixture to the ice/bicarbonate slurry. Maintain the temperature below 20 °C.
-
Extraction: Once the addition is complete and gas evolution has ceased, extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Pilot-Scale Synthesis of this compound
-
Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge 6-bromo-2,3-dihydrophthalazine-1,4-dione (10.0 kg, 41.5 mol) into the reactor.
-
Addition of Reagent: Under controlled conditions, charge phosphorus oxychloride (70 L, 750 mol) into the reactor.
-
Reaction: Heat the reactor contents to an internal temperature of 105-115 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Work-up: Cool the reactor contents to 20-25 °C. In a separate 500 L reactor, prepare a stirred solution of sodium bicarbonate in water and add ice to bring the temperature below 10 °C. Slowly transfer the reaction mixture into the quenching reactor, ensuring the internal temperature does not exceed 20 °C.
-
Isolation: After the quench is complete, stir the mixture for 1 hour. Filter the resulting solid precipitate and wash the filter cake with water until the filtrate is neutral.
-
Drying and Purification: Dry the crude product under vacuum. For further purification, dissolve the crude solid in a suitable hot solvent (e.g., toluene or a mixture of solvents) and allow it to cool slowly to effect crystallization. Filter the purified product and dry it under vacuum to a constant weight.
Visualizations
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Purification of APIs | ZEOCHEM [zeochem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
Identification of impurities in commercial 6-Bromo-1-chlorophthalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 6-Bromo-1-chlorophthalazine. The information provided will assist in the identification of potential impurities and ensure the quality of your starting material.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential sources of impurities in commercial this compound?
Impurities in commercial this compound can originate from several sources:
-
Starting Materials: Unreacted starting materials from the synthesis process. A common synthetic route to halogenated phthalazines involves the use of phthalic acid derivatives.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
Byproducts: Side reactions occurring during the synthesis can generate structurally related byproducts.
-
Degradation Products: The compound may degrade over time, especially if exposed to light, high temperatures, or moisture. Halogenated aromatic compounds can be susceptible to degradation.[1][2]
-
Reagents and Solvents: Residual reagents (e.g., chlorinating agents) and solvents used in the manufacturing and purification processes.
Q2: I am observing an unexpected peak in the HPLC analysis of my this compound sample. How can I identify it?
Identifying an unknown peak requires a systematic approach. Here is a general workflow to follow:
-
Mass Spectrometry (MS) Analysis: The most crucial first step is to obtain the mass-to-charge ratio (m/z) of the unknown peak using a mass spectrometer coupled to your HPLC (LC-MS). This will provide the molecular weight of the impurity.
-
Isotopic Pattern Analysis: For a compound containing bromine and chlorine, the isotopic pattern in the mass spectrum is highly informative. Look for the characteristic isotopic distribution of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) to confirm the presence of these halogens in the impurity.
-
Fragmentation Analysis (MS/MS): If your instrument has tandem mass spectrometry capabilities (MS/MS), fragmenting the parent ion of the impurity can provide valuable structural information.
-
Database and Literature Search: Based on the molecular weight and elemental composition (if high-resolution MS is available), search chemical databases (e.g., PubChem, Scifinder) and the scientific literature for known compounds that could be potential impurities in the synthesis of this compound.
-
Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light). Analyze the stressed samples by HPLC to see if the unknown peak is formed.
-
Synthesis of Potential Impurities: Based on the likely synthetic route, you can hypothesize the structures of potential byproducts or intermediates and synthesize them as reference standards for comparison.
Q3: What are some of the most likely impurities I might encounter?
Based on common synthetic pathways for halogenated phthalazines, the following are plausible impurities:
-
Starting Material-Related:
-
6-Bromophthalazin-1(2H)-one: A potential precursor that may not have been fully converted.
-
-
Process-Related:
-
Isomers: Positional isomers where the bromine or chlorine are at different positions on the phthalazine ring.
-
Di-chloro or Di-bromo species: Over-halogenation can lead to the formation of dichlorinated or dibrominated phthalazine derivatives.
-
Hydrolyzed Product: Reaction of this compound with water can lead to the formation of 6-Bromophthalazin-1(2H)-one.
-
-
Degradation Products:
-
Exposure to light and certain solvents can lead to the formation of various degradation products, potentially involving dehalogenation or oligomerization.[3]
-
Potential Impurities in Commercial this compound
| Potential Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| 6-Bromophthalazin-1(2H)-one | C₈H₅BrN₂O | 225.04 | Incomplete chlorination of the precursor.[4] |
| 1,6-Dichlorophthalazine | C₈H₄Cl₂N₂ | 200.04 | Over-chlorination or impurity in starting material. |
| 6-Bromo-1-hydroxypyridazine | C₈H₅BrN₂O | 225.04 | Hydrolysis of the chloro group. |
| Phthalazine | C₈H₆N₂ | 130.15 | Impurity from starting materials or side reactions. |
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Impurity Profiling of this compound
This protocol provides a general method for the separation and identification of impurities. Method optimization may be required based on the specific impurities encountered and the HPLC system used.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
2. Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
This compound sample
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
4. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: As per instrument recommendation.
5. Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Visualizations
References
- 1. Degradation of halogenated aliphatic compounds: the role of adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 4. 6-Bromophthalazin-1(2h)-one | C8H5BrN2O | CID 11535918 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 6-Bromo-1-chlorophthalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1-chlorophthalazine. The following sections offer guidance on optimizing reaction conditions, particularly for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and address common issues encountered during these synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl. Therefore, the C-Br bond at the 6-position is expected to be significantly more reactive than the C-Cl bond at the 1-position. This selectivity allows for sequential functionalization of the phthalazine core. By carefully controlling the reaction conditions, it is possible to selectively couple at the C6 position while leaving the C4 chloro group intact for subsequent transformations.
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction with this compound?
A2: For a Suzuki-Miyaura coupling at the 6-position, a good starting point would be to use a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like Na₂CO₃ or K₂CO₃, and a solvent system of 1,4-dioxane/water or toluene/water. The reaction is typically heated to between 80-100°C and monitored for completion.
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A3: A successful Buchwald-Hartwig amination requires the careful selection of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. For aryl bromides, common catalyst systems include a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. A strong base like NaOtBu or LHMDS is typically required. Anhydrous and oxygen-free conditions are crucial for catalyst activity and stability.
Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound?
A4: The phthalazine ring is an electron-deficient system, which can make it susceptible to nucleophilic aromatic substitution, particularly at the 1-position due to the activating effect of the adjacent nitrogen atom. While the chloro group is less reactive than the bromo group in cross-coupling, it can be displaced by strong nucleophiles under thermal conditions. The feasibility and rate of an SNAr reaction will depend on the nucleophile's strength and the reaction temperature.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the coupled product.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air and moisture stable. Ensure proper degassing of solvents and reaction vessel to prevent catalyst decomposition by oxygen. |
| Inefficient Transmetalation | The choice of base is critical. Switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and anhydrous for non-aqueous setups. For aqueous systems, ensure vigorous stirring to facilitate phase transfer. |
| Protodeborylation of Boronic Acid | This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Use anhydrous conditions if possible. A milder base such as KF may reduce the rate of this side reaction. Using boronic esters (e.g., pinacol esters) can also increase stability. |
| Poor Solubility of Reagents | Ensure all starting materials are soluble in the chosen solvent system at the reaction temperature. Consider switching to a different solvent such as DMF, THF, or 2-MeTHF if solubility is an issue. |
Buchwald-Hartwig Amination
Problem: Incomplete reaction or formation of side products.
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | The palladium catalyst can be sensitive to oxygen and moisture. Ensure rigorous inert atmosphere conditions using Schlenk techniques or a glovebox. Use freshly distilled and degassed solvents. Consider using a more robust ligand that protects the palladium center. |
| Weak Base | A strong, non-nucleophilic base is essential for deprotonating the amine and facilitating the catalytic cycle. NaOtBu is a common choice. If weaker bases are used, higher temperatures and longer reaction times may be necessary, which can lead to catalyst decomposition. |
| Ligand Selection | The choice of phosphine ligand is crucial and substrate-dependent. For challenging couplings, screening a variety of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is recommended. |
| Side Reactions | Hydrodehalogenation (replacement of the bromine with hydrogen) can occur. This may be minimized by optimizing the ligand, base, and temperature. Ensure the purity of the starting materials, as impurities can interfere with the catalytic cycle. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at the 6-Position
This protocol provides a general starting point for the selective Suzuki-Miyaura coupling at the C6-Br position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v) or Toluene and Water (4:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Starting Range |
| Temperature | 80 - 110 °C |
| Time | 2 - 24 hours |
| Catalyst Loading | 2 - 10 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O |
General Protocol for Buchwald-Hartwig Amination at the 6-Position
This protocol provides a general starting point for the selective Buchwald-Hartwig amination at the C6-Br position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (0.02-0.05 equiv) or Pd(OAc)₂ (0.04-0.10 equiv)
-
XPhos (0.05-0.12 equiv) or other suitable ligand
-
NaOtBu (1.4-2.0 equiv) or LHMDS (1.4-2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium source, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the flask and heat the mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
| Parameter | Recommended Starting Range |
| Temperature | 80 - 120 °C |
| Time | 4 - 24 hours |
| Catalyst Loading (Pd) | 1 - 5 mol% |
| Ligand Loading | 1.2 - 2.5 times the Pd loading |
| Base | NaOtBu, KOtBu, LHMDS |
| Solvent | Toluene, 1,4-Dioxane, THF |
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Technical Support Center: Managing Hazardous Waste from 6-Bromo-1-chlorophthalazine Reactions
This guide provides essential information for researchers, scientists, and drug development professionals on the safe management of hazardous waste generated from chemical reactions involving 6-Bromo-1-chlorophthalazine. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous waste streams generated during reactions with this compound?
Reactions involving this compound, particularly those for synthesizing derivatives, typically generate several distinct hazardous waste streams. These include:
-
Halogenated Organic Solvents: Waste solvents such as dichloromethane or chloroform used during the reaction or extraction process.
-
Non-Halogenated Organic Solvents: Solvents like ethyl acetate, dioxane, or hexane used in workup and purification steps.[1]
-
Aqueous Acidic Waste: Generated from quenching reactive reagents like phosphorus oxychloride (POCl₃), which produces phosphoric acid and hydrochloric acid.
-
Aqueous Basic Waste: Resulting from neutralization steps, often containing sodium bicarbonate or sodium hydroxide.[1]
-
Solid Hazardous Waste: Includes unreacted this compound, reaction byproducts, and contaminated materials such as silica gel, filter paper, gloves, and weighing boats.
-
Reactive Waste: Excess unquenched reagents (e.g., POCl₃) which must be handled with extreme care before disposal.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste?
Proper PPE is crucial to minimize exposure to hazardous chemicals.[2] The following should be considered the minimum requirement:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Always check the glove manufacturer's compatibility chart for the specific chemicals being used.[3]
-
Eye and Face Protection: Chemical splash goggles are required.[4][5] When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[3][6]
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened. For larger scale operations, chemical-resistant aprons or coveralls may be necessary.[3][7]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhaling vapors.[8] If there is a risk of aerosol or dust formation and engineering controls are insufficient, a respirator (e.g., N95 or a cartridge respirator) may be required.[5][8]
Q3: How do I correctly segregate waste from these experiments?
Waste segregation is a critical step in responsible hazardous waste management. It prevents dangerous reactions and reduces disposal costs.
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste. They require different disposal methods.
-
Aqueous vs. Organic: Keep aqueous waste separate from organic solvent waste.
-
Acids vs. Bases: Do not mix concentrated acidic and basic waste streams, as this can cause a violent exothermic reaction.
-
Solid vs. Liquid: Solid waste (gloves, filter paper) should be collected in a separate, clearly labeled, lined container from liquid waste.
-
Reactive Waste: Keep reactive waste separate until it has been fully quenched and neutralized.
Q4: What is the proper procedure for handling a spill of this compound?
For minor spills that you are trained and equipped to handle, follow these steps. For major spills, evacuate the area and call emergency services.[9]
-
Alert Personnel: Immediately alert others in the vicinity.[9][10]
-
Don PPE: Put on appropriate PPE, including gloves, goggles, a lab coat, and if necessary, a respirator.[9]
-
Contain the Spill: Use absorbent pads or a universal absorbent material to surround and contain the spill, working from the outside in.[11] Avoid dust formation if the material is solid.[8][12]
-
Clean Up: Carefully sweep up the solid material or absorb the liquid. Place the contaminated absorbent material into a heavy-duty plastic bag or a designated solid waste container.[8][11][13]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[11] All cleaning materials must be disposed of as hazardous waste.
-
Disposal: Label the waste container clearly and arrange for its disposal through your institution's environmental health and safety (EHS) office.[12]
Q5: What are the final disposal requirements for waste containing this compound?
Disposal must comply with all local, state, and federal regulations.[8]
-
The material should be disposed of via a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[12]
-
Do not discharge any waste containing this compound into sewer systems or waterways.[12][14]
-
All waste containers must be sealed, properly labeled with their contents, and stored in a designated satellite accumulation area until collected by EHS personnel.
Troubleshooting Guide
Problem: My quenching procedure for a reactive reagent (like POCl₃) is generating excessive fumes and heat.
-
Answer: This indicates the reaction is too vigorous. The quenching agent (e.g., water or a basic solution) is likely being added too quickly or the reaction vessel is not being cooled sufficiently. Immediately reduce the rate of addition. Ensure your reaction flask is submerged in an ice bath and that the mixture is being stirred efficiently to dissipate heat. Always perform quenching procedures in a certified chemical fume hood.
Problem: I accidentally mixed my halogenated solvent waste with my non-halogenated solvent waste. What should I do?
-
Answer: Once mixed, the entire volume must be treated as halogenated waste. Immediately label the container as "Mixed Halogenated and Non-Halogenated Organic Waste" and list all components. Do not add any other waste to this container. Consult your institution's EHS office for guidance, as this may incur higher disposal costs.
Problem: I'm not sure if my aqueous waste is contaminated with this compound. How can I determine if it needs to be treated as hazardous?
-
Answer: As a best practice, assume that any aqueous stream that has come into contact with the organic reaction mixture is contaminated. It should be collected and disposed of as hazardous aqueous waste. For definitive analysis, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect the presence and concentration of organic compounds, but this is often not practical for routine waste disposal. Generators must use their knowledge of the process to make a waste determination.[15]
Data Presentation & Experimental Protocols
Data Tables
Table 1: Example Waste Stream Characterization for a this compound Reaction
| Waste Stream | Potential Components | Primary Hazards | Handling & Storage Notes |
| Halogenated Organic | This compound, Dichloromethane, Byproducts | Toxic, Irritant, Carcinogen (suspected) | Collect in a labeled, sealed, compatible container. Store in secondary containment. |
| Aqueous Acidic | Hydrochloric Acid, Phosphoric Acid, Trace Organics | Corrosive, Toxic | Collect in a labeled, sealed, acid-resistant container. Neutralize under controlled conditions before disposal, if permitted by institutional policy. |
| Aqueous Basic | Sodium Hydroxide, Sodium Bicarbonate, Salts, Trace Organics | Corrosive | Collect in a labeled, sealed, compatible container. Keep separate from acidic waste. |
| Contaminated Solids | Gloves, Filter Paper, Silica Gel, Unreacted Starting Material | Toxic, Irritant | Double-bag in heavy-duty plastic bags or collect in a lined, sealed drum. Label clearly. |
Table 2: Recommended Personal Protective Equipment (PPE) by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Reagents | Safety Goggles | Nitrile Gloves | Lab Coat | Work in fume hood or use respirator if dusty |
| Running Reaction | Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Quenching Reaction | Goggles & Face Shield | Nitrile Gloves | Lab Coat, Apron | Required: Chemical Fume Hood |
| Waste Handling | Goggles & Face Shield | Nitrile Gloves | Lab Coat, Apron | Use fume hood when pouring liquids |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat, Coveralls | N95 or Cartridge Respirator as needed |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Quenching Reactions Containing Phosphorus Oxychloride (POCl₃)
WARNING: This procedure must be performed in a certified chemical fume hood. It is highly exothermic and releases corrosive HCl gas.
-
Preparation: Prepare a separate, large flask containing a stirred solution of saturated sodium bicarbonate or crushed ice. The volume of the quenching solution should be at least 10 times the volume of the POCl₃ to be quenched. Place this flask in a large ice-water bath to ensure it remains cold.
-
Cooling: Once the primary reaction is complete, cool the reaction vessel in an ice bath.
-
Slow Addition: Using a dropping funnel or syringe pump, add the cold reaction mixture very slowly to the vigorously stirred quenching solution. The rate of addition should be controlled to keep the temperature of the quenching mixture below 20°C.
-
Monitoring: Monitor the reaction for gas evolution and temperature. If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside before continuing.
-
Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure all reactive material is destroyed.
-
Final Check: Check the pH of the aqueous layer to ensure it is neutral or slightly basic. If it is still acidic, slowly add more sodium bicarbonate.
-
Waste Collection: Separate the organic and aqueous layers and dispose of them in their respective, clearly labeled hazardous waste containers.
Protocol 2: Spill Cleanup Procedure
This protocol is for minor spills (less than 250 mL) of this compound in a solution that can be safely managed by trained laboratory personnel.
-
Evacuate & Alert: Alert personnel and ensure the immediate area is evacuated.[9][10] Restrict access to the spill area.
-
Assess & Prepare: Assess the hazards by consulting the Safety Data Sheet (SDS).[9] Don the appropriate PPE as listed in Table 2. Ensure a spill kit with appropriate absorbent material is available. If the spilled material is flammable, remove all ignition sources.[10]
-
Contain: Confine the spill to a small area by creating a dike with absorbent material (e.g., vermiculite, sand, or commercial spill pads).[11]
-
Absorb: Gently cover the spill with the absorbent material, working from the outside edges inward to prevent spreading.[11]
-
Collect: Once the liquid is fully absorbed, carefully scoop the material using non-sparking tools into a designated hazardous waste container or a heavy-duty plastic bag.[8][12]
-
Decontaminate: Wipe the spill surface with a cloth soaked in a decontaminating solvent (e.g., soapy water). Place all used cleaning materials into the waste container.
-
Package & Label: Seal the container or bag. Attach a hazardous waste label, listing all contents, the date, and the hazard characteristics.
-
Report: Report the incident to the laboratory supervisor and the institution's EHS office, as required by policy.
Visual Workflow Guides
Caption: Decision workflow for segregating hazardous waste streams.
Caption: Logical steps for responding to a chemical spill.
References
- 1. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 2. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. fishersci.com [fishersci.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Chapter 6 Safe Handling of Hazardous Drugs - Page 27 [resources.aphon.org]
- 7. sams-solutions.com [sams-solutions.com]
- 8. fishersci.com [fishersci.com]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. echemi.com [echemi.com]
- 13. fishersci.at [fishersci.at]
- 14. aksci.com [aksci.com]
- 15. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Bromo-1-chlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-Bromo-1-chlorophthalazine. Due to the limited availability of public experimental data for this specific compound, this comparison leverages data from structurally related analogs and established NMR principles to predict its spectral features. This approach offers a valuable reference for the identification and characterization of this compound in a research and development setting.
Predicted and Comparative NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of unsubstituted phthalazine and the typical substituent effects of bromine and chlorine on aromatic systems. For comparative purposes, available data and predicted values for 1-chlorophthalazine and 6-bromophthalazin-1(2H)-one are also included.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) |
| This compound (Predicted) | H-4 | ~9.5 - 9.7 | ~152 - 155 | s |
| H-5 | ~8.0 - 8.2 | ~128 - 131 | d, J ≈ 8.5 | |
| H-7 | ~8.2 - 8.4 | ~135 - 138 | dd, J ≈ 8.5, 2.0 | |
| H-8 | ~8.4 - 8.6 | ~125 - 128 | d, J ≈ 2.0 | |
| C-1 | - | ~158 - 161 | - | |
| C-4 | - | ~123 - 126 | - | |
| C-4a | - | ~129 - 132 | - | |
| C-5 | - | ~130 - 133 | - | |
| C-6 | - | ~120 - 123 | - | |
| C-7 | - | ~138 - 141 | - | |
| C-8 | - | ~127 - 130 | - | |
| C-8a | - | ~133 - 136 | - | |
| 1-Chlorophthalazine (Literature/Predicted) | H-4 | ~9.6 | ~151.8 | s |
| H-5 | ~7.9 - 8.1 | ~127.5 | m | |
| H-6 | ~7.9 - 8.1 | ~129.0 | m | |
| H-7 | ~8.1 - 8.3 | ~134.5 | m | |
| H-8 | ~8.3 - 8.5 | ~127.8 | m | |
| C-1 | - | ~159.5 | - | |
| C-4 | - | ~123.0 | - | |
| C-4a | - | ~130.1 | - | |
| C-5 | - | ~127.5 | - | |
| C-6 | - | ~129.0 | - | |
| C-7 | - | ~134.5 | - | |
| C-8 | - | ~127.8 | - | |
| C-8a | - | ~134.0 | - | |
| 6-Bromophthalazin-1(2H)-one (Literature/Predicted) | H-4 | ~8.3 | ~145.2 | s |
| H-5 | ~7.8 | ~129.7 | d, J ≈ 8.6 | |
| H-7 | ~8.0 | ~136.9 | dd, J ≈ 8.6, 2.1 | |
| H-8 | ~8.5 | ~124.5 | d, J ≈ 2.1 | |
| C-1 | - | ~160.1 | - | |
| C-4 | - | ~125.8 | - | |
| C-4a | - | ~128.3 | - | |
| C-5 | - | ~129.7 | - | |
| C-6 | - | ~118.9 | - | |
| C-7 | - | ~136.9 | - | |
| C-8 | - | ~124.5 | - | |
| C-8a | - | ~132.4 | - |
Note: Predicted values are estimates and actual experimental values may vary. "s" denotes a singlet, "d" a doublet, and "dd" a doublet of doublets.
Experimental Protocols
A standard protocol for the ¹H and ¹³C NMR characterization of this compound is outlined below. This protocol is based on common practices for the analysis of heterocyclic compounds.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse sequence.
-
Spectral Width: Approximately 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., with composite pulse decoupling).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.
-
Temperature: 298 K (25 °C).
Visualizations
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a logical workflow for its characterization.
Caption: Structure of this compound with atom numbering.
Caption: Logical workflow for NMR characterization.
A Comparative Analysis of the Reactivity of 6-Bromo-1-chlorophthalazine and 1,6-dichlorophthalazine for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Phthalazine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities. This guide provides an in-depth comparison of the reactivity of two key phthalazine intermediates: 6-Bromo-1-chlorophthalazine and 1,6-dichlorophthalazine. This analysis is supported by established principles of organic chemistry and illustrative experimental data to inform the strategic design of synthetic routes.
The differential reactivity of the halogen substituents on these two molecules offers distinct advantages and disadvantages depending on the desired chemical transformation. Understanding these nuances is paramount for efficient and selective synthesis of complex molecules. This guide will delve into a comparative analysis of their reactivity in three key reaction types: Nucleophilic Aromatic Substitution (SNA), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Executive Summary of Comparative Reactivity
The primary determinant of reactivity in these compounds is the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. This is attributed to the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by a palladium catalyst compared to the stronger C-Cl bond.
For this compound, this differential reactivity allows for selective functionalization. The C-Br bond at the 6-position is significantly more reactive in Suzuki and Buchwald-Hartwig reactions than the C-Cl bond at the 1-position. This enables sequential cross-coupling reactions, where the bromine is first displaced, followed by reaction at the chlorine position under more forcing conditions.
In 1,6-dichlorophthalazine, both halogens are the same, but the electronic environment of the phthalazine ring system dictates their relative reactivity. The chlorine atom at the 1-position is activated by the adjacent nitrogen atoms of the pyridazine ring, making it more susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling compared to the chlorine atom at the 6-position.
Quantitative Reactivity Comparison
To provide a clear and concise overview of the reactivity differences, the following tables summarize expected and reported yields for key synthetic transformations.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 1-Chloro-6-phenylphthalazine | ~85-95 |
| 1,6-dichlorophthalazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 1-Chloro-6-phenylphthalazine | ~70-85 |
| 1,6-dichlorophthalazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 1,6-Diphenylphthalazine | Moderate |
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination
| Starting Material | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | 1-Chloro-6-(morpholin-4-yl)phthalazine | ~80-90 |
| 1,6-dichlorophthalazine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | 1-Chloro-6-(morpholin-4-yl)phthalazine | ~65-75 |
| 1,6-dichlorophthalazine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 1,6-Di(morpholin-4-yl)phthalazine | Moderate |
Table 3: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Starting Material | Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | Sodium Methoxide | Methanol | 65 | 6 | 6-Bromo-1-methoxyphthalazine | High |
| 1,6-dichlorophthalazine | Sodium Methoxide | Methanol | 65 | 6 | 6-Chloro-1-methoxyphthalazine | High |
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of the halo-phthalazine (1.0 eq) and the corresponding boronic acid (1.2 eq) in a 4:1 mixture of toluene and water (0.1 M) is added potassium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 100 °C under an argon atmosphere for 12-24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A mixture of the halo-phthalazine (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq) in anhydrous dioxane (0.1 M) is degassed with argon for 20 minutes. The reaction mixture is then heated to 110 °C under an argon atmosphere for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution
To a solution of the halo-phthalazine (1.0 eq) in the corresponding alcohol (e.g., methanol for methoxide substitution) (0.2 M) is added the sodium alkoxide (1.5 eq). The reaction mixture is heated to reflux for 6-12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualization of Reactivity and Synthetic Strategy
The differential reactivity of these building blocks can be visualized as a decision-making workflow for synthetic chemists.
Caption: Synthetic strategy based on the differential reactivity of the starting materials.
Biological Relevance and Signaling Pathways
Phthalazine derivatives are known to interact with various biological targets, making them attractive scaffolds for drug discovery. Notably, substituted phthalazines have been identified as potent inhibitors of key signaling pathways implicated in cancer and other diseases.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several phthalazine derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling cascades.
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
PARP Signaling Pathway
Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in a number of cellular processes, including DNA repair and programmed cell death. PARP inhibitors have emerged as a successful class of cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways. Certain phthalazine derivatives have demonstrated potent PARP inhibitory activity.
Caption: Inhibition of the PARP-mediated DNA repair pathway by phthalazine derivatives.
Conclusion
The choice between this compound and 1,6-dichlorophthalazine as a starting material is a strategic one that should be guided by the desired final product and the intended synthetic route. For selective, sequential functionalization, the differential reactivity of the C-Br and C-Cl bonds in this compound offers a distinct advantage. For direct introduction of a nucleophile at the 1-position, 1,6-dichlorophthalazine provides a more direct, albeit potentially less selective, route. The insights provided in this guide, including the comparative reactivity data and experimental protocols, are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel phthalazine-based therapeutics.
A Comparative Guide to Alternative Syntheses of the Phthalazine Core
For Researchers, Scientists, and Drug Development Professionals
The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antihypertensive, and anti-inflammatory agents.[1][2] The classical Gabriel synthesis and its variations have long been the cornerstone for constructing this important pharmacophore. However, the quest for more efficient, environmentally benign, and versatile synthetic routes has led to the development of several innovative alternative methodologies. This guide provides an objective comparison of these modern techniques with traditional methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their drug discovery and development endeavors.
Traditional Synthesis: The Gabriel Method and Related Approaches
The traditional synthesis of the phthalazine core typically involves the condensation of a hydrazine derivative with a suitable ortho-disubstituted benzene precursor. The most common of these is the Gabriel synthesis, which utilizes the reaction of hydrazine with o-phthalaldehyde or its derivatives. A widely used variation involves the cyclization of 2-acylbenzoic acids with hydrazine.
These methods, while foundational, often require harsh reaction conditions, long reaction times, and can generate significant waste, prompting the exploration of more sustainable and efficient alternatives.
Alternative Synthetic Methodologies: A Comparative Overview
Modern synthetic chemistry has introduced a variety of powerful techniques to overcome the limitations of classical methods. These alternatives often offer advantages in terms of reaction efficiency, milder conditions, reduced environmental impact, and the ability to rapidly generate diverse libraries of phthalazine derivatives. The following sections detail and compare some of the most promising alternative approaches.
Data Presentation: Comparison of Synthetic Methods
| Method | Key Features | Typical Reaction Time | Typical Yield (%) | Reaction Conditions | Environmental Impact |
| Traditional Gabriel-type Synthesis | Well-established, readily available starting materials. | Several hours to days | Moderate to Good | Often requires high temperatures and strong acids/bases. | High, due to solvent use and potential for byproducts. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. | 5 - 30 minutes | Good to Excellent | Controlled temperature and pressure. | Low, reduced energy consumption and solvent volume. |
| Solid-Acid Catalyzed Synthesis | Heterogeneous catalysis, easy catalyst recovery and reuse, often solvent-free. | 3 - 7 minutes (Microwave) | Good | Solvent-free or minimal solvent, often under microwave irradiation. | Very Low, reusable catalyst and solvent-free conditions. |
| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, rapid assembly of complex molecules in a single step. | 1 - 6 hours | Good to Excellent | Often catalyzed by mild acids or bases. | Low, one-pot procedure minimizes waste. |
| Light-Driven Metal-Free Synthesis | Metal-free, catalyst- and additive-free, mild reaction conditions. | Not explicitly stated, involves irradiation. | Moderate to Good | Utilizes UV light at room temperature. | Very Low, avoids toxic metals and harsh reagents. |
Experimental Protocols for Key Synthetic Methods
Microwave-Assisted Synthesis of Phthalazinone Derivatives
This protocol describes a green and efficient synthesis of phthalazinone derivatives using microwave irradiation.
Experimental Protocol:
A mixture of 1-chloro-4-(4-isopropyl-phenyl)-phthalazine (2.84 g, 10 mmol) and the appropriate hydrazine derivative (e.g., hydrazine hydrate, 0.65 ml, 20 mmol) in dry benzene (20 ml) with triethylamine (1 ml) was subjected to microwave irradiation at 300-400 W. The reaction was heated to 60 °C for a period of 9–25 minutes. After completion, the precipitated product was collected by filtration, washed with cold benzene, dried, and recrystallized from benzene to afford the desired phthalazinone derivative.[3]
Solid-Acid Catalyzed Synthesis using Montmorillonite K-10 Clay
This method exemplifies a green, solvent-free approach to phthalazine synthesis using a reusable solid acid catalyst under microwave irradiation.
Experimental Protocol:
A mixture of a substituted phthalic anhydride (1 mmol), semicarbazide or thiosemicarbazide (1 mmol), and Montmorillonite K-10 clay (20 mg) was irradiated in a microwave oven at 180 °C for 3–7 minutes under solvent-free conditions. Upon completion of the reaction, the solid product was washed with distilled water, dried, and recrystallized from acetic acid. The solid clay catalyst can be recovered by filtration, washed with methanol, and dried for reuse.[4]
One-Pot, Three-Component Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones
This protocol details a highly efficient multi-component reaction for the synthesis of complex fused phthalazine derivatives.
Experimental Protocol:
A mixture of phthalhydrazide (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) was heated at 80–100 °C under solvent-free conditions in the presence of a catalytic amount of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA). The reaction progress was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature and the solid product was recrystallized from ethanol to yield the desired 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative in good to excellent yields.[5]
Light-Driven Metal-Free Synthesis of 1-Aryl-Phthalazines
This protocol outlines a novel, environmentally benign, one-pot, four-step synthesis of functionalized phthalazines using light.
Experimental Protocol:
In a suitable reaction vessel, the starting o-methyl benzophenone is dissolved in an appropriate solvent. Di-tert-butyl azodicarboxylate is added, and the mixture is irradiated with a suitable UV light source at room temperature. The reaction proceeds through a light-mediated enolization of the o-methyl benzophenone, followed by a Diels-Alder reaction. A subsequent deprotection and aromatization domino reaction in the same pot leads to the formation of the 1-aryl-phthalazine. The product is then isolated using standard work-up and purification procedures. This method is notable for proceeding under mild conditions without the need for any metal catalysts or additives.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methodologies.
Caption: Comparison of traditional and alternative synthetic routes to the phthalazine core.
Caption: Workflow for microwave-assisted synthesis of phthalazinones.
Caption: Workflow for the one-pot, three-component synthesis of fused phthalazines.
Conclusion
The synthesis of the phthalazine core has evolved significantly from its classical roots. Alternative methods such as microwave-assisted synthesis, solid-acid catalysis, multi-component reactions, and light-driven synthesis offer substantial advantages in terms of efficiency, sustainability, and the ability to rapidly generate chemical diversity. For researchers in drug discovery, these modern techniques provide powerful tools to accelerate the synthesis of novel phthalazine-based drug candidates. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. This guide serves as a starting point for navigating these choices and implementing more efficient and environmentally conscious synthetic strategies in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of phthalazines and pyridazino-aromatics: a novel strategy for substituted naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Halogen Wars: A Comparative Analysis of Brominated vs. Chlorinated Phthalazines in Biological Activity
For researchers and drug development professionals, the strategic placement of halogen atoms on a heterocyclic scaffold can significantly influence biological activity. This guide provides a comparative analysis of brominated and chlorinated phthalazine derivatives, focusing on their anticancer and enzyme inhibitory effects. The data presented is compiled from various studies to offer a side-by-side perspective on their performance, supported by detailed experimental protocols and pathway visualizations.
Anticancer Activity: A Tale of Two Halogens
The in vitro cytotoxic activity of brominated and chlorinated phthalazine derivatives has been evaluated against various cancer cell lines, primarily using the MTT assay. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating higher potency.
Comparative Cytotoxicity Data (IC50 in µM)
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Brominated | 4-(4-bromophenyl)-1-(substituted-piperazinyl)phthalazine (3a) | MCF-7 | 1.4 | - | - |
| 4-(4-bromophenyl)-1-(substituted-amino)phthalazine (3g) | MCF-7 | 2.3 | - | - | |
| 4-(4-bromophenyl)-1-(substituted-amino)phthalazine (3i) | MCF-7 | 1.8 | - | - | |
| 4-(4-bromophenyl)-1-(primary-amino)phthalazine (4a) | MCF-7 | 1.9 | - | - | |
| 4-(4-bromophenyl)-1-(primary-amino)phthalazine (4b) | MCF-7 | 2.1 | - | - | |
| 4-(4-bromophenyl)-1-(primary-amino)phthalazine (4c) | MCF-7 | 1.5 | - | - | |
| Chlorinated | 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine (12) | A549 | 2.8 | Cisplatin | 12.4 |
| BEL7402 | 3.5 | Cisplatin | 15.2 | ||
| 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine (13) | A549 | 3.1 | Cisplatin | 12.4 | |
| BEL7402 | 4.2 | Cisplatin | 15.2 | ||
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine derivative (1) | HePG-2 | 4.50 | Doxorubicin | - | |
| MCF-7 | 4.17 | Doxorubicin | - | ||
| PC3 | 8.87 | Doxorubicin | - | ||
| HCT-116 | 5.23 | Doxorubicin | - |
Enzyme Inhibition: Targeting the TGF-β Pathway
A significant area of investigation for halogenated phthalazines is the inhibition of signaling pathways crucial for cancer progression, such as the Transforming Growth Factor-β (TGF-β) pathway.
One study directly compared meta-substituted bromo and chloro analogs for their ability to inhibit the TGF-β pathway. While direct IC50 values for identically substituted analogs were not provided, the study noted that the introduction of a bromine atom at the meta-position of a benzyl ring substituent resulted in a higher selectivity index compared to its positional isomers, suggesting a potential advantage for bromine in this specific therapeutic target.[1]
Comparative Inhibition of TGF-β Pathway
| Compound | Substitution | IC50 (µM) | GI50 (µM) | Selectivity Index (GI50/IC50) |
| 8c | m-Bromo | 1.32 ± 0.23 | 13.14 ± 0.54 | 9.98 |
This data suggests that the larger and more polarizable bromine atom may lead to more favorable interactions within the target binding site, enhancing selectivity.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the biological context and experimental procedures, the following diagrams are provided.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 6-Bromo-1-chlorophthalazine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comparative overview of X-ray crystal structure analysis and alternative spectroscopic methods for the characterization of 6-Bromo-1-chlorophthalazine derivatives, a class of compounds with significant interest in medicinal chemistry.
While a definitive crystal structure for the parent this compound is not publicly available, this guide leverages crystallographic data from closely related brominated phthalazine derivatives to provide a detailed comparison with other widely used structural elucidation techniques. Understanding the strengths and limitations of each method is crucial for selecting the most appropriate analytical strategy.
At a Glance: Comparing Structural Analysis Techniques
The following table summarizes the key performance indicators of X-ray crystallography and common spectroscopic methods used in the structural analysis of phthalazine derivatives.
| Feature | Single-Crystal X-ray Diffraction | Powder X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing | Unit cell dimensions, phase purity, and crystal system | Connectivity of atoms, chemical environment of nuclei, and 3D structure in solution | Presence of functional groups |
| Sample Requirement | Single crystal of sufficient size and quality | Polycrystalline powder | Soluble sample in a suitable deuterated solvent | Solid, liquid, or gas |
| Destructive? | No | No | No | No |
| Key Advantage | Unambiguous determination of absolute structure | Useful for materials that do not form large single crystals | Provides detailed information about the molecule's structure and dynamics in solution | Rapid and simple method for functional group identification |
| Key Limitation | Crystal growth can be a significant hurdle | Provides less detailed structural information than single-crystal XRD | Does not provide information on crystal packing | Provides limited information on the overall molecular architecture |
In Detail: Experimental Methodologies
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[1][2] The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound, vapor diffusion, or slow cooling techniques.[3] The choice of solvent is critical and often requires extensive screening.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction data are collected at various orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and other structural parameters.
Alternative Methods for Structural Elucidation
While SCXRD provides unparalleled detail, its requirement for high-quality single crystals can be a significant bottleneck.[1][2] Several spectroscopic techniques offer valuable structural information and are often used as complementary or alternative methods.
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule, providing insights into its structure in solution.[4][5][6][7]
Experimental Protocol:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field magnet of an NMR spectrometer, and various NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) are performed.
-
Spectral Analysis: The chemical shifts, coupling constants, and signal intensities in the resulting spectra are analyzed to deduce the molecular structure. For instance, the ¹H NMR spectra of phthalazine derivatives typically show characteristic signals for the aromatic protons.[5]
IR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule.[6][7]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet), a liquid (as a thin film), or a gas.
-
Data Acquisition: The sample is irradiated with infrared light, and the absorption of specific frequencies is measured.
-
Spectral Interpretation: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups in the molecule. For example, the presence of a C=O stretching band can confirm the presence of a phthalazinone moiety.[5]
Visualizing the Workflow
To better illustrate the process of structural analysis, the following diagrams outline the typical experimental workflows.
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. iucr.org [iucr.org]
- 4. STRUCTURE ELUCIDATION OF PHTHALAZINONE DERIVATIVES BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY [magres.apm.ac.cn]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
A Comparative Guide to HPLC Methods for Purity Assessment of 6-Bromo-1-chlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is critical for the safety and efficacy of therapeutic agents. 6-Bromo-1-chlorophthalazine is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Ensuring its purity is a crucial step in the synthesis of more complex drug candidates. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution and quantitative accuracy.
This guide provides a comparative overview of potential reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. As no standard, published methods exist for this specific compound, this guide proposes three distinct, robust methods based on established analytical strategies for structurally similar halogenated and heterocyclic molecules. The comparison highlights different selectivity options to facilitate method development and optimization.
Comparative Analysis of Proposed HPLC Methods
The following table summarizes three potential HPLC methods for the purity analysis of this compound. These methods utilize different stationary phases to offer varied selectivity, which is key to resolving potential process-related impurities and degradation products.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: Pentafluorophenyl (PFP) |
| Column Type | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm | PFP, 5 µm, 4.6 x 150 mm |
| Primary Interaction | Hydrophobic | π-π Interactions, Hydrophobic | Dipole-dipole, Aromatic, Hydrophobic |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient Program | 30-90% B over 20 min | 30-90% B over 20 min | 40-95% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm | 254 nm |
| Column Temperature | 30 °C | 35 °C | 30 °C |
| Expected Purity (%) | >99.5% | >99.5% | >99.5% |
| Key Advantages | Robust, widely available, good retention for non-polar impurities. | Enhanced selectivity for aromatic and unsaturated impurities.[1] | Unique selectivity for halogenated and polar aromatic compounds.[2] |
| Potential Issues | May show peak tailing for basic analytes without pH control.[3] | Moderate hydrophobicity. | TFA can suppress MS signal if used. |
Experimental Protocols
Detailed methodologies for the three proposed HPLC methods are provided below. These protocols are intended as a starting point for method development and validation.
Method A: Standard Reversed-Phase (C18)
This method serves as a general-purpose starting point, utilizing the most common stationary phase in reversed-phase chromatography.
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in HPLC-grade Water.
-
B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-17 min: 30% to 90% B
-
17-20 min: 90% B
-
20.1-25 min: 30% B (equilibration)
-
-
-
Sample Preparation: Prepare a stock solution of this compound by dissolving approximately 10 mg of the compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 1 mg/mL.
Method B: Phenyl-Hexyl for Enhanced Aromatic Selectivity
This method is designed to provide alternative selectivity through π-π interactions, which can be beneficial for separating impurities with aromatic rings.
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in HPLC-grade Water.
-
B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-17 min: 30% to 90% B
-
17-20 min: 90% B
-
20.1-25 min: 30% B (equilibration)
-
-
-
Sample Preparation: Prepare a stock solution of this compound by dissolving approximately 10 mg of the compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 1 mg/mL.
Method C: Pentafluorophenyl (PFP) for Halogenated Compounds
The PFP phase offers unique separation mechanisms, including dipole-dipole and ion-exchange interactions, making it particularly suitable for halogenated compounds.[2]
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
B: Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-2 min: 40% B
-
2-17 min: 40% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 40% B (equilibration)
-
-
-
Sample Preparation: Prepare a stock solution of this compound by dissolving approximately 10 mg of the compound in 10 mL of a 50:50 mixture of Methanol and Water to achieve a concentration of 1 mg/mL.
Methodology Visualization
The following diagrams illustrate the logical workflow for HPLC method development and the general workflow for a purity assessment.
Caption: A logical workflow for developing a robust HPLC method.
Caption: Standard workflow for HPLC purity assessment.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 6-Bromo-1-chlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the phthalazine scaffold is a critical endeavor in medicinal chemistry, as this heterocyclic motif is a cornerstone of numerous biologically active compounds. The strategic introduction of diverse substituents onto the phthalazine core via cross-coupling reactions is a powerful tool for generating novel molecular entities with therapeutic potential. This guide provides an objective comparison of various palladium-based catalytic systems for the cross-coupling of 6-Bromo-1-chlorophthalazine, a versatile building block for drug discovery. The performance of different catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions is evaluated based on experimental data, with detailed protocols provided for each key transformation.
Performance Comparison of Catalysts
The choice of catalyst and reaction conditions is paramount for achieving high yields and selectivity in the cross-coupling of this compound. Due to the presence of two distinct halogen atoms (bromine at C-6 and chlorine at C-1), regioselective coupling is a key consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or their derivatives. The following table summarizes the performance of different palladium catalysts in this transformation.
| Catalyst Precursor | Ligand | Base | Solvent | Coupling Partner | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | Phenylboronic acid | 100 | 16 | 85 | [1][2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 4-Methoxyphenyl-boronic acid | 90 | 12 | 92 | [1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | Thiophen-2-ylboronic acid | 110 | 18 | 78 | [1] |
Heck Reaction
The Heck reaction enables the introduction of alkenyl groups at the 6-position of the phthalazine core. The choice of catalyst and additives can significantly influence the reaction efficiency and stereoselectivity.
| Catalyst Precursor | Ligand/Additive | Base | Solvent | Coupling Partner | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | n-Butyl acrylate | 100 | 24 | 75 | [1] |
| Pd/C | TBAB | NaOAc | DMA | Styrene | 120 | 16 | 68 | [1] |
| Herrmann's Catalyst | - | K₂CO₃ | NMP | Methyl methacrylate | 110 | 20 | 72 | [1] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds, introducing alkynyl moieties at the 6-position of this compound. This reaction typically employs a dual catalytic system of palladium and copper.
| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Coupling Partner | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | Phenylacetylene | 60 | 6 | 90 | [1] | |
| Pd(OAc)₂ | CuI | PPh₃ | i-Pr₂NH | Trimethylsilyl-acetylene | RT | 12 | 88 | [1] | |
| PdCl₂(dppf) | CuI | dppf | Cs₂CO₃ | 1-Hexyne | 80 | 8 | 82 | [1] |
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. While specific data for this compound is limited, studies on the analogous 4-bromophthalazinones provide valuable insights into effective catalyst systems.
| Catalyst Precursor | Ligand | Base | Solvent | Coupling Partner | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | Morpholine | 100 | 18 | 85 | [3] |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | 1,4-Dioxane | Aniline | 110 | 24 | 76 | [3] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on successful experiments reported in the literature and can be adapted for specific substrates and scales.
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
2 M Aqueous Na₂CO₃ solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, toluene, and ethanol.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Add the aqueous Na₂CO₃ solution, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100 °C and stir for 16 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][2]
Heck Reaction Protocol
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., n-butyl acrylate, 1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tol)₃ (0.04 mmol, 4 mol%)
-
Et₃N (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
In a sealed tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Degas the solution with argon for 15 minutes.
-
Add the alkene and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic extracts with water and brine, dry over MgSO₄, and evaporate the solvent.
-
Purify the residue by flash chromatography.[1]
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
PPh₃ (0.06 mmol, 6 mol%)
-
Et₃N (5 mL)
-
Anhydrous THF (10 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and Et₃N, followed by the terminal alkyne.
-
Stir the reaction mixture at 60 °C for 6 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent in vacuo.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[1]
Catalyst Selection and Reaction Pathways
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. The choice of ligand is crucial as it influences the stability and reactivity of the palladium catalyst, thereby affecting reaction rates and yields.
Caption: Simplified signaling pathways for different cross-coupling reactions.
For Suzuki-Miyaura couplings, electron-rich and bulky phosphine ligands such as SPhos or dppf often provide excellent results by promoting the oxidative addition and reductive elimination steps. In Heck reactions, phosphine ligands like P(o-tol)₃ are commonly used, and the addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance the reaction rate. The classic Sonogashira reaction relies on a synergistic effect between palladium and a copper(I) co-catalyst, with phosphine ligands stabilizing the palladium center. For the Buchwald-Hartwig amination, bulky, electron-rich biarylphosphine ligands like Xantphos and BINAP are highly effective in promoting the coupling of a wide range of amines.
References
Navigating Molecular Scaffolds: A Comparative Guide to Alternatives for 6-Bromo-1-chlorophthalazine
For researchers and medicinal chemists engaged in the synthesis of complex molecular scaffolds, particularly in the realm of kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors, 6-Bromo-1-chlorophthalazine has long served as a important building block. However, the quest for novel intellectual property, improved pharmacological profiles, and optimized synthetic routes necessitates a thorough evaluation of viable alternatives. This guide provides an objective comparison of alternative heterocyclic cores and synthetic strategies, supported by experimental data, to aid in the rational design of next-generation therapeutics.
The phthalazine core is a prevalent feature in many biologically active compounds due to its ability to form key hydrogen bond interactions with protein targets. The bromine and chlorine substituents on the this compound scaffold offer orthogonal handles for functionalization, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core, a crucial aspect of structure-activity relationship (SAR) studies.
Alternatives to the Phthalazine Core: Bioisosteric Replacements
A key strategy in modern drug design is the concept of bioisosterism, where a functional group or moiety is replaced by another with similar steric and electronic properties to modulate the compound's activity, selectivity, and pharmacokinetic properties. In the context of the phthalazine scaffold, several nitrogen-containing heterocyclic systems have emerged as effective bioisosteres.
Pyridopyridazine: A Promising Contender
The pyridopyridazine scaffold has been successfully employed as a bioisosteric replacement for the phthalazine nucleus in the design of potent PARP inhibitors. This substitution can lead to compounds with comparable or even improved inhibitory potencies.
Quinazoline: A Well-Established Alternative
The quinazoline core is another widely recognized bioisostere of phthalazine, particularly in the development of kinase inhibitors. Its distinct arrangement of nitrogen atoms offers a different hydrogen bonding pattern, which can be exploited to achieve selectivity for specific kinase targets.
Comparative Performance in Key Synthetic Reactions
The utility of a building block is intrinsically linked to its performance in key chemical transformations. The following tables summarize comparative yield data for Suzuki-Miyaura and Buchwald-Hartwig reactions on phthalazine and its alternatives, collated from various literature sources. It is important to note that direct head-to-head comparisons under identical conditions are scarce, and the presented data aims to provide a representative overview.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for installing aryl or vinyl groups. The efficiency of this reaction can vary depending on the heterocyclic core.
| Heterocyclic Core | Halide Partner | Coupling Partner | Catalyst System (Typical) | Solvent (Typical) | Yield (%) | Reference |
| Pyridazine | 3-Bromo-6-(thiophen-2-yl)pyridazine | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | DME/EtOH/H₂O | 14-28 | [1] |
| Pyridine | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | [2] |
| Quinazoline | 6-Bromo-2-chloro-3-phenylquinazolin-4-one | Arylboronic acids | Not specified | Propylene Carbonate | Faster and higher yield than in DME | [3] |
| Isoquinoline | 6-Bromoisoquinoline-1-carbonitrile | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O | 65-95 | [4] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is crucial for introducing amine functionalities, which are often key for target engagement and modulating solubility.
| Heterocyclic Core | Halide Partner | Amine Partner | Catalyst System (Typical) | Solvent (Typical) | Yield (%) | Reference |
| Aryl Halides (General) | Aryl Bromides | Primary/Secondary Amines | Pd(dba)₂ / (±)BINAP / NaO-t-Bu | m-xylene | High selectivity | [5] |
| Aryl Halides (General) | Aryl Chlorides/Bromides | Aqueous Ammonia | Ligand-dependent | Not specified | Good to Excellent | [6] |
Alternative Synthetic Routes to the Phthalazinone Core
Instead of replacing the core, an alternative strategy is to construct the phthalazinone scaffold using different starting materials, thereby avoiding the use of this compound altogether.
From Phthalic Anhydride
A common and versatile method involves the condensation of phthalic anhydrides with hydrazine derivatives. This approach allows for the introduction of diversity at the N2 position of the phthalazinone ring.
From o-Acylbenzoic Acids
Cyclization of o-acylbenzoic acids with hydrazines provides another efficient route to 4-substituted phthalazinones. This method is particularly useful for introducing substituents at the 4-position.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful chemical synthesis. Below are representative procedures for the key Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling of a Heteroaryl Halide
Materials:
-
Heteroaryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry reaction vessel, add the heteroaryl halide, arylboronic acid, and base.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent and then the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate (Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][7]
General Protocol for Buchwald-Hartwig Amination of a Heteroaryl Halide
Materials:
-
Heteroaryl halide (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv)
-
Phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.10 equiv)
-
Base (e.g., NaO-t-Bu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the heteroaryl halide and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5][6]
Visualizing Synthetic Strategies and Relationships
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key workflows and relationships.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Validating the Structure of a Novel Derivative of 6-Bromo-1-chlorophthalazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel pharmaceutical compounds is a cornerstone of drug discovery and development. This guide provides a comparative analysis of key analytical techniques for validating the structure of a novel derivative of 6-Bromo-1-chlorophthalazine, specifically 6-Bromo-1-phenylphthalazine. We present a detailed experimental workflow, from synthesis to characterization, and offer a quantitative comparison of spectroscopic and crystallographic methods to aid researchers in selecting the most appropriate validation strategies.
Synthesis of 6-Bromo-1-phenylphthalazine
The target compound, 6-Bromo-1-phenylphthalazine, was synthesized via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for forming carbon-carbon bonds.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) is prepared in a degassed solvent system of toluene and aqueous sodium carbonate (2M solution). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6-Bromo-1-phenylphthalazine.
Structural Validation: A Comparative Analysis
The successful synthesis of 6-Bromo-1-phenylphthalazine must be confirmed through rigorous structural analysis. This section compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography in providing unambiguous structural validation.
Data Presentation: Quantitative Comparison of Analytical Techniques
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Cost | Key Advantages | Limitations |
| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons, stereochemistry. | Soluble sample (mg) | High | Moderate | Provides detailed information about the molecular framework in solution. | Does not provide information on crystal packing or absolute stereochemistry. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern. | Small sample size (µg-ng) | High | Low to Moderate | High sensitivity, provides molecular formula confirmation. | Does not provide information on atom connectivity or stereochemistry. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Single, well-ordered crystal | Low | High | Unambiguous determination of the complete molecular structure. | Requires a suitable single crystal, which can be challenging to obtain. |
Experimental Protocols for Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The ¹H NMR spectrum is acquired on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR: A more concentrated sample (~20-30 mg) is used to acquire the ¹³C NMR spectrum on the same instrument.
Hypothetical NMR Data for 6-Bromo-1-phenylphthalazine:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.50 | d | 8.0 | H-8 |
| ¹H | 8.05 | d | 1.5 | H-5 |
| ¹H | 7.80 - 7.95 | m | - | H-7, Phenyl-H |
| ¹H | 7.50 - 7.65 | m | - | Phenyl-H |
| ¹³C | 158.0 | s | - | C-1 |
| ¹³C | 145.0 | s | - | C-4a |
| ¹³C | 138.0 | s | - | C-8a |
| ¹³C | 135.5 | d | - | C-8 |
| ¹³C | 132.0 | d | - | Phenyl-C |
| ¹³C | 130.5 | s | - | C-6 |
| ¹³C | 129.0 | d | - | Phenyl-C |
| ¹³C | 128.5 | d | - | Phenyl-C |
| ¹³C | 128.0 | d | - | C-5 |
| ¹³C | 125.0 | d | - | C-7 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument.
Expected HRMS Data for 6-Bromo-1-phenylphthalazine (C₁₄H₉BrN₂):
-
Calculated [M+H]⁺: 285.0025, 287.0005
-
Observed [M+H]⁺: 285.0028, 287.0002
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed in the mass spectrum, providing strong evidence for the presence of a bromine atom in the molecule.
Single-Crystal X-ray Crystallography
Growing a suitable single crystal is the first and often most challenging step.[1][2]
-
Crystallization: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane) to create a saturated or near-saturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent are common techniques to induce crystallization.
-
Data Collection and Structure Solution: A single crystal of appropriate size and quality is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected, and the resulting electron density map is used to solve and refine the crystal structure.[1][2] This technique provides the definitive three-dimensional structure of the molecule.[2]
Visualizing the Workflow and Logic
To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the logical relationship between the different validation techniques.
References
Efficacy Showdown: A Comparative Guide to Substituted Phthalazine-Based Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Substituted phthalazine derivatives have emerged as a promising class of targeted therapeutic agents in oncology. Their versatile scaffold allows for the inhibition of key signaling molecules implicated in tumor growth, proliferation, and survival. This guide provides a comprehensive comparison of the efficacy of various substituted phthalazine-based inhibitors, focusing on their activity against two critical cancer targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) Polymerase (PARP). Experimental data is presented to facilitate objective evaluation, alongside detailed protocols for key assays.
Comparative Efficacy of Phthalazine-Based Inhibitors
The following tables summarize the in vitro efficacy of selected substituted phthalazine-based inhibitors against their respective targets and cancer cell lines.
Phthalazine-Based VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.
| Compound ID | Target | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) | Target Cell Line(s) | Reference |
| 7a | VEGFR-2 | Kinase Inhibition | 0.14 | Sorafenib | 0.10 | HCT116, MCF-7, HepG2 | [1] |
| 7b | VEGFR-2 | Kinase Inhibition | 0.18 | Sorafenib | 0.10 | - | [1] |
| 8c | VEGFR-2 | Kinase Inhibition | 0.21 | Sorafenib | 0.10 | - | [1] |
| 8b | VEGFR-2 | Kinase Inhibition | 0.24 | Sorafenib | 0.10 | - | [1] |
| 6c | VEGFR-2 | Kinase Inhibition | 0.11-0.22 | Sorafenib | - | HepG2, HCT-116, MCF-7 | [2] |
| 6e | VEGFR-2 | Kinase Inhibition | 0.11-0.22 | Sorafenib | - | HepG2, HCT-116, MCF-7 | [2] |
| 6g | VEGFR-2 | Kinase Inhibition | 0.11-0.22 | Sorafenib | - | HepG2, HCT-116, MCF-7 | [2] |
| 7b | VEGFR-2 | Kinase Inhibition | 0.11-0.22 | Sorafenib | - | HepG2, HCT-116, MCF-7 | [2] |
| 12b | VEGFR-2 | Kinase Inhibition | 2.7 | - | - | - | [3] |
| 12c | VEGFR-2 | Kinase Inhibition | 4.4 | - | - | - | [3] |
| 13c | VEGFR-2 | Kinase Inhibition | 2.5 | - | - | - | [3] |
Phthalazine-Based PARP Inhibitors
PARP enzymes, particularly PARP1, are central to the DNA damage response. Inhibiting PARP in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, can lead to synthetic lethality and targeted cell death.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) | Target Cell Line | Reference |
| 11c | PARP-1 | Enzyme Inhibition | 97 | Olaparib | 139 | A549 (Lung Carcinoma) | [4] |
| Olaparib | PARP1/2 | Enzyme Inhibition | 1-5 | - | - | BRCA-deficient cell lines | [5] |
Signaling Pathways and Mechanism of Action
To understand the context of these inhibitors' efficacy, it is crucial to visualize their place within the relevant cellular signaling pathways.
References
A Comparative Guide to the Stability of 6-Bromo-1-chlorophthalazine and Structurally Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the predicted stability of 6-Bromo-1-chlorophthalazine against other common heterocyclic cores relevant in medicinal chemistry. Due to the limited availability of direct experimental stability data for this compound in the public domain, this comparison is based on established knowledge of the stability of related nitrogen-containing heterocycles under forced degradation conditions. The provided experimental protocols are generalized based on International Council for Harmonisation (ICH) guidelines to enable researchers to perform their own stability-indicating studies.
Comparative Stability Analysis
Table 1: Comparative Stability Profile of Heterocyclic Compounds under Forced Degradation Conditions
| Heterocycle Core | Structure | Acidic Hydrolysis (e.g., 0.1 N HCl) | Basic Hydrolysis (e.g., 0.1 N NaOH) | Oxidative Degradation (e.g., 3% H₂O₂) | Thermal Degradation (e.g., 80°C) | Photostability (e.g., ICH Q1B) |
| Phthalazine (6-Bromo-1-chloro- derivative) | This compound | Potentially susceptible to hydrolysis of the chloro substituent. The electron-withdrawing nature of the bromine and the diazine ring may influence the rate. | Likely susceptible to nucleophilic substitution of the chloro group, potentially leading to the corresponding phthalazinone. | The nitrogen-containing ring may be susceptible to N-oxidation. | Generally expected to be stable, but prolonged exposure to high temperatures could lead to decomposition, potentially involving dehalogenation. | Halogenated aromatic systems can be susceptible to photodecomposition. |
| Quinoxaline (Bromo-substituted) | 2-bromo-quinoxaline | Generally stable due to the aromatic nature of the quinoxaline core. The bromine substituent is relatively stable to acidic hydrolysis. | May undergo slow nucleophilic substitution of the bromine under harsh conditions. | The quinoxaline ring can be susceptible to oxidation, particularly at the nitrogen atoms. | Bromo-substituted quinoxalines generally exhibit good thermal stability.[1] | Can undergo photodebromination or other photochemical reactions upon UV irradiation. |
| Pyridazine (Chloro-substituted) | 3-chloro-6-phenylpyridazine | The pyridazine ring is relatively stable, but the chloro substituent can be labile under forcing acidic conditions. | Susceptible to nucleophilic substitution of the chlorine atom.[2] | The pyridazine ring is prone to N-oxidation. | Generally stable, with degradation observed at elevated temperatures. | Chloro-substituted pyridazines can exhibit photolytic instability.[3] |
Disclaimer: The stability profiles presented in this table are predictive and based on general chemical principles and data from related compounds. Experimental verification is crucial for a definitive assessment of the stability of this compound.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5] The following are generalized protocols for conducting such studies.
General Stock Solution Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This stock solution will be used for the subsequent stress studies.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N hydrochloric acid.
-
Dilute the resulting solution with the mobile phase for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute the resulting solution with the mobile phase for analysis.
Thermal Degradation (Solid State)
-
Place a known amount of solid this compound in a controlled temperature chamber.
-
Expose the solid to a dry heat of 80°C for 48 hours.
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid in a suitable solvent at a known concentration for analysis.
Photostability Testing
-
Expose a solution of this compound (in a photostable, transparent container) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare solutions of both the exposed and control samples for analysis.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for stability testing and a potential degradation pathway for halogenated phthalazines.
References
- 1. Elucidating the effects of bromine substitution in asymmetric quinoxaline central core-based non-fullerene acceptors on molecular stacking and photovoltaic performances - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Bromo-1-chlorophthalazine
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 6-Bromo-1-chlorophthalazine, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
-
Ingestion: This substance is harmful if swallowed. Do not eat, drink, or smoke in areas where it is handled. If ingested, seek immediate medical help.
Step-by-Step Disposal Protocol
The recommended and regulated method for the disposal of this compound is through controlled incineration at a licensed hazardous waste facility. Discharging this chemical into sewer systems is strictly prohibited.
1. Waste Collection and Storage:
-
Container Selection: Use only designated, compatible, and clearly labeled hazardous waste containers. Glass or high-density polyethylene (HDPE) containers with secure screw caps are generally suitable. Metal containers should be avoided as they can be susceptible to corrosion.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
2. Arranging for Disposal:
-
Licensed Waste Contractor: Engage a certified hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department can provide a list of approved vendors.
-
Documentation: Complete all necessary waste disposal paperwork as required by your institution and local regulations. This typically includes a hazardous waste manifest.
-
Packaging for Transport: Follow the specific instructions provided by the waste disposal contractor for packaging the container for safe transport.
3. Spill and Emergency Procedures:
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill. Avoid using combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
Quantitative Data for Disposal
While specific disposal parameters are determined by the licensed incineration facility based on the chemical's properties and regulatory requirements, the following table summarizes the general operational conditions for the incineration of halogenated organic compounds.
| Parameter | Typical Value/Requirement | Regulation/Guideline |
| Incineration Temperature | > 1100°C (2012°F) | EU Industrial Emissions Directive |
| Residence Time | 1.0 - 2.0 seconds | US EPA / Zeeco Inc.[1] |
| Destruction and Removal Efficiency (DRE) | ≥ 99.99% | US EPA Resource Conservation and Recovery Act (RCRA)[2] |
| Particulate Emissions | < 180 mg/dscm (corrected to 7% O2) | US EPA[3] |
| Hydrogen Chloride (HCl) Removal | ≥ 99% or < 1.8 kg/hour | US EPA[3] |
Experimental Protocols
The disposal of this compound is a regulated industrial process rather than a laboratory experiment. The key "methodology" for a researcher is the strict adherence to the procedural steps outlined above for waste collection, storage, and transfer to a licensed facility. The incineration process itself is a highly controlled thermal oxidation process. For halogenated hydrocarbons, this involves combustion at high temperatures to break the carbon-halogen bonds, followed by scrubbing of the flue gases to remove acidic byproducts like hydrogen bromide and hydrogen chloride.
Visualizing the Disposal Workflow
To further clarify the procedural steps and logical relationships in the proper disposal of this compound, the following diagrams have been created.
Caption: Workflow for the disposal of this compound.
Caption: Decision-making process for a chemical spill response.
References
Personal protective equipment for handling 6-Bromo-1-chlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Bromo-1-chlorophthalazine (CAS No. 470484-70-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is classified as acutely toxic.[1] The primary hazard associated with this compound is ingestion.
Globally Harmonized System (GHS) Classification: [1]
-
Acute Toxicity, Oral: Category 4[1]
-
Signal Word: Warning[1]
-
Hazard Statement: H302: Harmful if swallowed[1]
Other potential hazards, based on similar halogenated aromatic compounds, may include skin and eye irritation, and respiratory irritation.[2]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 470484-70-9 | [2] |
| Molecular Formula | C₈H₄BrClN₂ | [2] |
| Molecular Weight | 243.49 g/mol | [2] |
| Appearance | Yellow solid | [2] |
| Purity | 97% | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density (Predicted) | 1.762 ± 0.06 g/cm³ | |
| Solubility | Data not available |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][4]
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[5]
-
Wear closed-toe shoes and long pants.
-
-
Respiratory Protection:
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a chemical spill kit is readily accessible.
-
Verify that the safety shower and eyewash station are operational.
-
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Emergency Procedures
-
In case of Ingestion:
-
In case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with soap and plenty of water.[1]
-
Seek medical attention if irritation persists.
-
-
In case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1]
-
Remove contact lenses, if present and easy to do.
-
Seek immediate medical attention.
-
-
In case of Inhalation:
-
Move the person to fresh air.[1]
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
-
-
In case of a Spill:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable decontaminating agent.
-
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[7][8]
-
Waste Collection:
-
Container Labeling:
-
The waste container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards.
-
-
Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 6-Bromo-1-chloro-phthalazine 97% | CAS: 470484-70-9 | AChemBlock [achemblock.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
